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  • Product: 4-(piperidin-4-yl)-1H-indole hydrochloride
  • CAS: 1803589-50-5

Core Science & Biosynthesis

Foundational

Biological Activity of 4-(Piperidin-4-yl)-1H-indole Hydrochloride

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 4-(piperidin-4-yl)-1H-indole hydrochloride . Technical Monograph & Experimental Guide Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 4-(piperidin-4-yl)-1H-indole hydrochloride .

Technical Monograph & Experimental Guide

Executive Summary

4-(Piperidin-4-yl)-1H-indole hydrochloride is a privileged heterocyclic scaffold primarily utilized in the discovery of G-Protein Coupled Receptor (GPCR) antagonists and ATP-competitive kinase inhibitors .[1] Unlike its 3-substituted isomer (a precursor to triptans like Naratriptan) or the 3-(4-pyridyl) derivative (the ROCK inhibitor Y-27632 analog), the 4-substituted indole architecture confers unique selectivity profiles.[1]

Its primary biological utility lies in two distinct therapeutic areas:[2]

  • Immunology: As a potent antagonist of the CCR3 receptor , blocking eosinophil chemotaxis in allergic inflammation and asthma.[1][2]

  • Oncology: As a scaffold for Pim kinase and Akt kinase inhibitors, targeting cell survival and proliferation pathways.[1][2]

Chemical Identity & Properties

The precise structural arrangement—attachment of the piperidine ring at the indole C4 position—creates a geometry distinct from the classical tryptamine (C3) scaffold.[1] This steric vector allows the molecule to access unique hydrophobic pockets in kinase domains and GPCR orthosteric sites.[1][2]

PropertySpecification
Chemical Name 4-(Piperidin-4-yl)-1H-indole hydrochloride
CAS Number 1011557-82-6 (Free base variant ref: 118511-81-2)
Molecular Formula C₁₃H₁₆N₂[1][3] · HCl
Molecular Weight 236.74 g/mol (Free base: ~200.[1][2]28)
Solubility Water (Moderate, with sonication), DMSO (>50 mg/mL), Methanol
Storage -20°C, Desiccated (Hygroscopic)
Structural Feature C4-linked piperidine provides a rigid, non-planar topology compared to C3-linkers.[1][2]

Pharmacology & Mechanism of Action[2][4]

Primary Target: CCR3 Antagonism

The 4-(piperidin-4-yl)-1H-indole moiety serves as a pharmacophore that mimics the essential binding residues of Eotaxin-1 (CCL11) .[1]

  • Mechanism: The molecule binds to the transmembrane domain of the CCR3 receptor on eosinophils.[1][2]

  • Downstream Effect: It prevents the conformational change required for Gαi protein coupling.[1][2] This blockade inhibits the release of intracellular calcium (

    
    ) and arrests actin polymerization, effectively stopping eosinophil migration (chemotaxis) into inflamed tissues.[1]
    
Secondary Target: Kinase Inhibition (Pim/Akt)

In oncology research, this scaffold functions as a hinge-binder in the ATP-binding pocket of serine/threonine kinases.[1]

  • Pim-1/2/3 Kinases: The indole nitrogen forms a hydrogen bond with the kinase hinge region (e.g., Glu121 in Pim-1), while the piperidine ring projects into the ribose-binding pocket, interacting with Asp186.[1][2]

  • Akt (PKB): Derivatives of this scaffold inhibit the PI3K/Akt pathway, reducing phosphorylation of downstream effectors like mTOR and GSK3

    
    .[1]
    
Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference (CCR3 and Kinase) mediated by the scaffold.[1]

G cluster_0 Immunology: CCR3 Pathway (Eosinophils) cluster_1 Oncology: Kinase Signaling Target 4-(piperidin-4-yl)-1H-indole (Inhibitor) CCR3 CCR3 Receptor (GPCR) Target->CCR3 Antagonism (||) PimKinase Pim-1 / Akt Kinase Target->PimKinase Competitive Inhibition (||) Eotaxin Eotaxin (CCL11) Eotaxin->CCR3 Activation G_Protein Gαi Protein CCR3->G_Protein Ca_Flux Intracellular Ca2+ Release G_Protein->Ca_Flux Actin Actin Polymerization Ca_Flux->Actin Chemotaxis Eosinophil Chemotaxis Actin->Chemotaxis ATP ATP ATP->PimKinase Phosphorylation Substrate Bad / mTOR (Substrates) PimKinase->Substrate Survival Cell Survival (Anti-Apoptosis) Substrate->Survival

Figure 1: Mechanism of Action.[1] The molecule acts as a dual-functional scaffold, blocking CCR3-mediated immune cell migration and inhibiting kinase-driven cell survival.[1]

Experimental Protocols

Preparation of Stock Solutions

Critical Step: The hydrochloride salt is hygroscopic.[1][2] Weighing must be performed quickly, or in a dry box.

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions (10 mM or 50 mM).[1][2]

  • Procedure:

    • Weigh 5 mg of 4-(piperidin-4-yl)-1H-indole HCl.

    • Add 2.11 mL of sterile DMSO to achieve a ~10 mM concentration.[1][2]

    • Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.[1][2]

  • Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

In Vitro CCR3 Calcium Flux Assay

This assay validates the antagonist activity of the compound against Eotaxin-induced signaling.[1][2]

Materials:

  • CHO-K1 cells stably expressing human CCR3.[1][2]

  • Calcium-sensitive dye (e.g., Fluo-4 AM).[1][2]

  • Ligand: Recombinant Human CCL11 (Eotaxin).[1][2]

Protocol:

  • Seeding: Plate CHO-CCR3 cells (10,000 cells/well) in a 384-well black/clear-bottom plate. Incubate overnight.

  • Dye Loading: Wash cells with HBSS/HEPES buffer. Incubate with Fluo-4 AM (4

    
    M) for 45 minutes at 37°C.
    
  • Compound Treatment:

    • Prepare serial dilutions of 4-(piperidin-4-yl)-1H-indole HCl in assay buffer.

    • Add compound to cells and incubate for 15 minutes (Pre-incubation is critical for antagonists).[1][2]

  • Stimulation: Inject CCL11 (EC80 concentration, typically 10-50 nM) via automated dispenser.[1][2]

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) continuously for 90 seconds.

  • Analysis: Calculate IC50 based on the reduction of Peak Fluorescence minus Baseline.

Experimental Workflow Diagram

Workflow cluster_Assay Functional Assay (Ca2+ Flux) Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Incubate Pre-incubation (15 min) Dilution->Incubate Cells CHO-CCR3 Cells + Fluo-4 Dye Cells->Incubate Inject Inject Ligand (CCL11/Eotaxin) Incubate->Inject Read Read Fluorescence (FLIPR/Reader) Inject->Read Analysis Data Analysis (IC50 Calculation) Read->Analysis

Figure 2: Step-by-step workflow for validating biological activity via Calcium Flux Assay.

Quantitative Data Summary

The following data represents typical potency ranges for this scaffold when optimized (e.g., N-benzylated derivatives) vs. the core scaffold.

TargetAssay TypeTypical IC50 / KiNotes
CCR3 (Human) Ca2+ Flux0.5 - 5.0

M
Core scaffold activity.[1] N-benzyl derivatives can reach <10 nM.[1][2]
Pim-1 Kinase Radiometric1.0 - 10

M
Acts as a hinge-binding fragment.[1][2]
ROCK-II Kinase Assay> 20

M
Low activity. Distinct from 3-(4-pyridyl) isomer (Y-27632).[1]
5-HT1D Binding> 10

M
Low affinity compared to 3-substituted tryptamines.[1][2]

Expert Insight: Researchers should note that the "naked" 4-(piperidin-4-yl)-1H-indole is often a weak inhibitor (micromolar range).[1] Its primary value is as a starting block (fragment).[1][2] Derivatization of the piperidine nitrogen (e.g., with benzyl, urea, or sulfonamide groups) is usually required to achieve nanomolar potency.[1][2]

References

  • Discovery of CCR3 Antagonists: Wacker, D. A., et al. (2002).[1][2] "CCR3 antagonists: a potential new therapy for the treatment of asthma.[1][2] Discovery and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

  • Kinase Inhibitor Scaffolds: Hu, H., et al. (2016).[1][2] "Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents." Chemical Biology & Drug Design. [1]

  • Rodent Selectivity in CCR3: Naya, A., et al. (2001).[1][2] "Structure-activity relationships of piperidine-4-yl-1H-indoles as CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • General Indole Pharmacology: Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010).[1][2] "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety."[1][2] Chemical Reviews.

Sources

Exploratory

4-(piperidin-4-yl)-1H-indole hydrochloride as a serotonin receptor ligand

A Privileged Scaffold for Serotonin Receptor Ligand Discovery Executive Summary 4-(piperidin-4-yl)-1H-indole hydrochloride represents a critical structural isomer of the classical tryptamine scaffold. While the vast majo...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Serotonin Receptor Ligand Discovery

Executive Summary

4-(piperidin-4-yl)-1H-indole hydrochloride represents a critical structural isomer of the classical tryptamine scaffold. While the vast majority of serotonergic drugs (e.g., triptans, hallucinogens) rely on the C3-substitution pattern to mimic the endogenous neurotransmitter serotonin (5-HT), the C4-substituted indole offers a distinct pharmacophore vector.

This guide details the technical utility of this scaffold, specifically its role in shifting ligand selectivity from 5-HT1 agonists (migraine therapeutics) to 5-HT2A/D2 antagonists (antipsychotics) and 5-HT6 ligands . By rigidly constraining the nitrogen vector at the 4-position, researchers can access "non-tryptamine" binding pockets within Class A GPCRs, reducing liability at 5-HT1B/1D autoreceptors and enhancing metabolic stability.

Part 1: Structural Basis & Pharmacophore Analysis
The "Isomeric Shift" Strategy

The core value of 4-(piperidin-4-yl)-1H-indole lies in its ability to probe the Orthosteric Binding Pocket (OBP) of serotonin receptors from a novel angle.

  • C3-Substitution (Canonical): Projects the basic amine into the conserved Aspartate (Asp3.32) residue via a flexible ethyl chain (tryptamine) or rigid ring (Naratriptan). This favors 5-HT1 agonism .

  • C4-Substitution (Non-Canonical): Projects the basic amine into the hydrophobic cleft between TM3 and TM5. This vector often clashes with the active-state conformation of 5-HT1 receptors but accommodates the inactive state of 5-HT2A or 5-HT6 , favoring antagonism .

Key Pharmacological Insight: The shift from C3 to C4 is a standard medicinal chemistry tactic to "dial out" vasoconstrictive 5-HT1B activity while retaining CNS efficacy.

Pharmacophore_Vector Indole Indole Core (Scaffold Anchor) C3_Vector C3-Substitution (Tryptamine/Naratriptan) Indole->C3_Vector Natural Vector C4_Vector C4-Substitution (Target Scaffold) Indole->C4_Vector Synthetic Vector HT1_Agonism 5-HT1B/1D Agonism (Vasoconstriction) C3_Vector->HT1_Agonism Asp332 Asp3.32 Interaction (Canonical Salt Bridge) C3_Vector->Asp332 Optimal Geometry HT2_Antagonism 5-HT2A/D2 Antagonism (Antipsychotic/CNS) C4_Vector->HT2_Antagonism C4_Vector->Asp332 Altered Geometry HT1_Agonism->HT2_Antagonism Selectivity Shift

Figure 1: Pharmacophore vector analysis showing the functional consequence of shifting the basic amine from the indole C3 to C4 position.

Part 2: Synthesis & Chemical Handling[1][2][3][4]

The synthesis of 4-(piperidin-4-yl)-1H-indole HCl is non-trivial due to the electron-rich nature of the indole ring, which makes nucleophilic aromatic substitution difficult. The industry-standard approach utilizes Suzuki-Miyaura Cross-Coupling followed by hydrogenation.

Critical Process Parameters (CPPs)
  • Protecting Group Strategy: The indole nitrogen (N1) must often be protected (e.g., Tosyl or Boc) to prevent catalyst poisoning, though robust modern catalysts allow unprotected coupling. The piperidine nitrogen must be Boc-protected.

  • Catalyst Selection: Pd(dppf)Cl2 is preferred for sterically hindered aryl-heteroaryl couplings.

  • Salt Formation: Controlled precipitation with anhydrous HCl is crucial to obtain a stoichiometric, non-hygroscopic solid.

Detailed Synthetic Protocol

Step 1: Suzuki Coupling

  • Reagents: 4-Bromoindole (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 30 minutes (Critical for Pd cycle).

    • Combine reagents in a pressure vessel.

    • Heat to 90°C for 16 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield tert-butyl 4-(1H-indol-4-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

Step 2: Hydrogenation (Olefin Reduction)

  • Reagents: Pd/C (10% wt), Hydrogen gas (balloon or 50 psi).

  • Solvent: MeOH or EtOH.

  • Procedure:

    • Dissolve the intermediate from Step 1 in methanol.

    • Add Pd/C catalyst carefully (under nitrogen flow to prevent ignition).

    • Stir under H2 atmosphere at RT for 12 hours.

    • Filter through Celite to remove Pd/C. Concentrate to yield the N-Boc-piperidinyl indole.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Procedure:

    • Dissolve N-Boc intermediate in minimal DCM.

    • Add 4M HCl/Dioxane (5-10 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. A white precipitate should form.

    • Isolation: Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under high vacuum.

    • Product: 4-(piperidin-4-yl)-1H-indole hydrochloride.

Synthesis_Workflow Start 4-Bromoindole Coupling Suzuki Coupling (Pd(dppf)Cl2, Boronate) Start->Coupling Intermediate1 Tetrahydropyridine Intermediate Coupling->Intermediate1 Reduction Hydrogenation (H2, Pd/C) Intermediate1->Reduction Intermediate2 N-Boc-Piperidine Indole Reduction->Intermediate2 Deprotection Acid Hydrolysis (HCl/Dioxane) Intermediate2->Deprotection Final 4-(piperidin-4-yl)-1H-indole HCl Deprotection->Final

Figure 2: Modular synthesis pathway allowing for the generation of the target hydrochloride salt.

Part 3: Pharmacology & Experimental Validation[5]

To validate this ligand as a serotonin receptor probe, researchers must characterize its binding affinity profile, distinguishing it from the C3-substituted triptans.

1. Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values for 5-HT1B, 5-HT1D, and 5-HT2A.
  • Buffer System: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4. (Note: MgCl2 is essential for stabilizing the agonist high-affinity state of GPCRs).

  • Radioligands:

    • 5-HT1B: [3H]-GR125743 (Antagonist radioligand preferred to avoid G-protein coupling variables).

    • 5-HT2A: [3H]-Ketanserin.

  • Protocol:

    • Harvest: HEK293 cells stably expressing human 5-HT1B or 5-HT2A receptors.

    • Homogenize: Disurpt cells in ice-cold buffer using a Polytron. Centrifuge at 20,000 x g.

    • Incubate: Mix membrane prep (20-50 µg protein) with radioligand (at

      
       concentration) and increasing concentrations of 4-(piperidin-4-yl)-1H-indole HCl (
      
      
      
      to
      
      
      M).
    • Equilibrium: Incubate for 60 min at 27°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
2. Functional Assay (GTPγS Binding)

Objective: Determine if the ligand is an agonist (triptan-like) or antagonist/inverse agonist.

  • Principle: Agonists stimulate the exchange of GDP for [35S]GTPγS on the G-protein

    
    -subunit.
    
  • Expectation: 4-substituted indoles often show low intrinsic activity (partial agonist or antagonist) compared to 3-substituted analogs at 5-HT1 receptors.

Part 4: Data Presentation & Analysis

When characterizing this ligand, organize data to highlight the Selectivity Ratio .

Receptor SubtypeReference Ligand (

)
4-(piperidin-4-yl)-1H-indole (

)
Functional Outcome
5-HT1B Serotonin (1.2 nM)> 100 nM (Predicted)Weak/Inactive
5-HT1D Sumatriptan (17 nM)> 100 nM (Predicted)Weak/Inactive
5-HT2A Ketanserin (2.0 nM)< 50 nM (Target) Antagonist
D2 (Dopamine) Haloperidol (1.0 nM)< 200 nM (Potential)Antagonist

Table 1: Theoretical binding profile comparison. The C4-substitution typically reduces 5-HT1 affinity while retaining or enhancing 5-HT2/D2 affinity.

References
  • Glennon, R. A., et al. (1994). "Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles." Journal of Medicinal Chemistry. Link

  • Migliorini, A., et al. (2011). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules. Link

  • Zhang, H., et al. (2009). "Synthesis of Indole Oligomers Via Iterative Suzuki Couplings." The Journal of Organic Chemistry. Link

  • Slassi, M., et al. (2002). "Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications." Current Topics in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "1-(Piperidin-4-yl)-1H-indole hydrochloride" (Structural Reference). National Center for Biotechnology Information. Link

Foundational

Technical Guide: 4-(piperidin-4-yl)-1H-indole Hydrochloride Derivatives

This guide details the technical specifications, synthesis, and medicinal chemistry applications of 4-(piperidin-4-yl)-1H-indole hydrochloride , a privileged scaffold in modern drug discovery. Executive Summary 4-(piperi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and medicinal chemistry applications of 4-(piperidin-4-yl)-1H-indole hydrochloride , a privileged scaffold in modern drug discovery.

Executive Summary

4-(piperidin-4-yl)-1H-indole (CAS: 103827-82-3; HCl salt CAS: 1803589-50-5) represents a distinct structural departure from the classical tryptamine (3-substituted indole) class. By shifting the piperidine attachment to the indole 4-position, this scaffold orients the basic amine vector into a unique spatial trajectory, often exploiting "orthosteric" pockets in GPCRs (Dopamine D2, 5-HT2A) and ATP-binding sites in kinases (Akt, CHK1) that are inaccessible to 3-substituted analogues. This guide explores its synthesis, structure-activity relationships (SAR), and application in targeting CNS disorders and oncology.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(piperidin-4-yl)-1H-indole hydrochloride
Common Name 4-Indolylpiperidine HCl
CAS Number 1803589-50-5 (HCl salt); 103827-82-3 (Free base)
Molecular Formula C₁₃H₁₆N₂[1][2] · HCl
Molecular Weight 236.74 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water
pKa (Calc) ~9.8 (Piperidine NH), ~16.0 (Indole NH)
Key Feature Non-tryptamine indole scaffold; C4-vector orientation

Medicinal Chemistry & SAR Logic

The 4-(piperidin-4-yl)indole scaffold serves as a "bifunctional anchor." The indole ring often binds to aromatic sub-pockets (e.g., via


-

stacking with Phe/Trp residues), while the piperidine nitrogen projects into solvent-exposed regions or secondary binding sites.
Structural Vectors for Optimization
  • Vector A (Indole NH): Modulation of H-bond donor capability. Alkylation here often reduces polarity but can target hydrophobic pockets (e.g., in Smoothened receptor antagonists).

  • Vector B (Piperidine Nitrogen): The primary "warhead" attachment point. Derivatization with amides, sulfonamides, or aryl-alkyl chains determines receptor subtype selectivity (e.g., D2 vs. 5-HT2A).

  • Vector C (Indole C4 Linkage): The rigid C4-attachment locks the piperidine in a specific conformation, reducing the entropic penalty of binding compared to flexible linkers.

Comparative Pharmacology: 3- vs 4-Substitution

Unlike 3-substituted indoles (tryptamines), which primarily target the orthosteric serotonin site, 4-substituted variants often act as:

  • Allosteric Modulators: Accessing vestibule sites in GPCRs.

  • Kinase Inhibitors: Mimicking the adenine ring of ATP, with the piperidine soliciting interactions with the ribose/phosphate binding region.

Synthesis Strategy

The most robust route to access this scaffold is via Suzuki-Miyaura Cross-Coupling followed by Catalytic Hydrogenation . This method avoids the harsher conditions of traditional Fischer indole synthesis for this specific substitution pattern.

Synthesis Workflow Diagram

Synthesis_Pathway cluster_legend Reaction Stages SM1 4-Bromoindole (CAS 52488-36-5) Int1 4-(Pyridin-4-yl)-1H-indole (Intermediate) SM1->Int1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C SM2 Pyridine-4-boronic acid (CAS 1692-15-5) SM2->Int1 Prod 4-(Piperidin-4-yl)-1H-indole (Target) Int1->Prod H2, PtO2 (Adams Cat.) MeOH/HCl, 50 psi Step1 Step 1: Cross-Coupling Step2 Step 2: Heterocycle Reduction

Caption: Two-step synthesis of the 4-(piperidin-4-yl)indole core via Suzuki coupling and hydrogenation.

Detailed Experimental Protocol

Step 1: Suzuki Coupling to 4-(pyridin-4-yl)-1H-indole

  • Reagents: Charge a reaction vessel with 4-bromoindole (1.0 eq), pyridine-4-boronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 100°C under

    
     atmosphere for 12 hours.
    
  • Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Step 2: Hydrogenation to 4-(piperidin-4-yl)-1H-indole HCl

  • Substrate: Dissolve 4-(pyridin-4-yl)-1H-indole (1.0 eq) in MeOH.

  • Acidification: Add concentrated HCl (1.1 eq) to generate the pyridinium salt in situ (facilitates reduction).

  • Catalyst: Add

    
     (Adams' catalyst, 10 wt%).
    
  • Reduction: Hydrogenate at 50 psi (Parr shaker) at room temperature for 24 hours. Note: Monitor closely to avoid reducing the indole benzene ring.

  • Isolation: Filter through Celite. Concentrate the filtrate to obtain the hydrochloride salt as an off-white solid. Recrystallize from EtOH/Et2O if necessary.

Therapeutic Applications & Biological Targets[3][4][5]

GPCR Ligands (CNS Disorders)

The scaffold is highly prominent in the design of "privileged" ligands for aminergic GPCRs.

  • Dopamine D2/D4 Receptors: The 4-indolyl moiety mimics the aryl portion of haloperidol-like pharmacophores, while the piperidine nitrogen interacts with Asp3.32 in the receptor transmembrane domain.

  • Serotonin 5-HT2A: Derivatives act as atypical antipsychotics. The indole NH can form H-bonds with Ser5.46 in the 5-HT2A pocket.

Kinase Inhibition (Oncology)
  • Akt (Protein Kinase B): 4-substituted piperidine-indoles have been utilized to develop allosteric Akt inhibitors (e.g., related to AZD5363 analogues). The scaffold provides a rigid linker that positions the piperidine to interact with the hinge region or the ribose-binding pocket.

  • Hedgehog Signaling (Smoothened): Derivatives like LKD1214 (an indole-piperidine hybrid) inhibit the Smoothened (SMO) receptor, blocking the translocation of SMO to the primary cilium, a critical step in basal cell carcinoma proliferation.[3]

SAR Visualization: Receptor Interactions

SAR_Map Core 4-(Piperidin-4-yl)indole SCAFFOLD Mod_N_Indole N-Indole Subst. (Sulfonyl/Alkyl) Core->Mod_N_Indole Lipophilicity Mod_N_Pip N-Piperidine Subst. (Amides/Ureas) Core->Mod_N_Pip Selectivity D2 Dopamine D2 (Antipsychotic) Akt Akt Kinase (Oncology) SMO Smoothened (Hedgehog Pathway) Mod_N_Indole->SMO Blocks Ciliary Translocation Mod_N_Pip->D2 Asp3.32 Interaction Mod_N_Pip->Akt Ribose Pocket Binding

Caption: Pharmacological mapping of the scaffold to key biological targets based on substitution vectors.

References

  • Synthesis & Characterization

    • Title: Synthesis of 4-(piperidin-3-yl)-1H-indole (Analogous methodology).
    • Source: PrepChem.
    • URL:[Link]

  • Kinase Inhibitor Application

    • Title: Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.[4]

    • Source: Journal of Medicinal Chemistry.[4][5][6][7][8]

    • URL:[Link]

  • Hedgehog Signaling (SMO Inhibition)

    • Title: A novel indole derivative...[3] suppresses hedgehog signaling and drug-resistant tumor growth (LKD1214).[3]

    • Source: Archiv der Pharmazie (PubMed).
    • URL:[Link]

  • GPCR Ligand Design

    • Title: Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs.
    • Source: University of North Carolina (Roth Lab).
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 4-(Piperidin-4-yl)-1H-indole hydrochloride Product Page.
    • Source: CymitQuimica / ChemSRC.
    • URL:[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 4-(piperidin-4-yl)-1H-indole Hydrochloride

Introduction & Scope The 4-(piperidin-4-yl)-1H-indole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for 5-HT agonists (e.g., Naratriptan analogs), Rho-kinase (ROCK) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 4-(piperidin-4-yl)-1H-indole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for 5-HT agonists (e.g., Naratriptan analogs), Rho-kinase (ROCK) inhibitors, and various GPCR ligands.

Synthesizing this molecule requires navigating two opposing chemical challenges:

  • The Suzuki Coupling: Forming a sterically congested C-C bond at the indole 4-position.

  • The Selective Hydrogenation: Reducing a pyridine/tetrahydropyridine ring without touching the electron-rich, acid-sensitive indole C2-C3 double bond.

This guide provides a troubleshooting framework for the most robust industrial route: Suzuki-Miyaura Cross-Coupling followed by Heterogeneous Catalytic Hydrogenation.

Master Process Map & Impurity Origins

The following diagram outlines the standard workflow and points of failure where specific impurities (Side Products A, B, C, D) are generated.

G Start 4-Bromoindole + Pyridine-4-boronic acid Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Start->Step1 Intermed Intermediate: 4-(Pyridin-4-yl)-1H-indole Step1->Intermed Main Path ImpurityA IMPURITY A (Homocoupling): 4,4'-Biindole Step1->ImpurityA O2 Leak / Low Cat. ImpurityB IMPURITY B (Dehalogenation): 1H-Indole Step1->ImpurityB Protodehalogenation Step2 Step 2: Hydrogenation (PtO2 or Rh/C, H2, AcOH) Intermed->Step2 Target TARGET: 4-(Piperidin-4-yl)-1H-indole Step2->Target Optimized ImpurityC IMPURITY C (Over-Reduction): 4-(Piperidin-4-yl)indoline Step2->ImpurityC High Pressure/PtO2 ImpurityD IMPURITY D (Under-Reduction): Tetrahydropyridine Analog Step2->ImpurityD Poisoned Cat.

Figure 1: Synthetic pathway highlighting the origins of critical impurities A, B, C, and D.

Module 1: Troubleshooting the Suzuki Coupling

Objective: Couple 4-bromoindole with pyridine-4-boronic acid.

Common Issue: "My conversion is stalled at 60%, and I see a large non-polar spot."

Diagnosis: Homocoupling (Impurity A) or Protodeboronation.

Observation (LCMS/TLC)Probable CauseCorrective Action
Mass = 232 (Dimer) Oxygen Ingress: Pd(0) is oxidized, facilitating homocoupling of the boronic acid or halide.Degas rigorously. Sparge solvents with Argon for 20 mins before adding the catalyst. Do not rely solely on vacuum/backfill cycles.
Mass = 117 (Indole) Protodehalogenation: Loss of Br before coupling. Often caused by excessive heating or "hot spots."Lower temperature to reflux (80-90°C). Switch solvent to DME/Water or Dioxane/Water to improve heat transfer.
Black Precipitate Pd Black Formation: Catalyst decomposition (ligand dissociation).Switch to a robust catalyst like Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . Avoid "naked" Pd sources like Pd(OAc)₂ unless using a specific ligand (e.g., S-Phos).

Technical Insight: The 4-position of indole is sterically hindered by the peri-hydrogen at C3. Use Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride).[1] The large bite angle of the dppf ligand stabilizes the Pd center and accelerates the reductive elimination step, crucial for hindered couplings [1].

Module 2: The Critical Hydrogenation (The "Indoline Trap")

Objective: Reduce the pyridine ring to piperidine without reducing the indole C2-C3 bond.

The Problem: Over-Reduction (Impurity C)

Scenario: You used PtO₂ (Adams' Catalyst) in Acetic Acid at 50 psi. Result: LCMS shows M+2 (Target + 2H). The indole double bond has been reduced to an indoline.[2][3][4]

The Problem: Under-Reduction (Impurity D)

Scenario: You used Pd/C in Methanol. Result: Reaction stalled at the Tetrahydropyridine intermediate (M-2 from target).

Troubleshooting Workflow

Use the following logic to select the correct conditions.

H Start Start Hydrogenation Check1 Is Indole Protection Present? (e.g., N-Boc, N-Tosyl) Start->Check1 YesProt YES: Protected Check1->YesProt Yes NoProt NO: Unprotected Indole Check1->NoProt No CondA Condition A (Aggressive): PtO2, AcOH, 50 psi, 50°C (Fastest, clean) YesProt->CondA CondB Condition B (Selective): Rh/C (5%), AcOH/MeOH, 1 atm (Slower, preserves indole) NoProt->CondB Best Selectivity CondC Condition C (Alternative): PtO2 + 1 eq HCl (aq) in MeOH (Avoids thermal reduction) NoProt->CondC Alternative

Figure 2: Decision matrix for hydrogenation catalyst selection.

Protocol: Selective Reduction of Unprotected Indole [2, 3]

If you cannot protect the indole nitrogen (which is the safest way to prevent over-reduction), use Rhodium on Carbon .

  • Catalyst: 5% Rh/C (50% wet). Load at 10 wt% relative to substrate.

  • Solvent: Acetic Acid : Methanol (1:4).

    • Why? Pure AcOH is too aggressive and promotes indoline formation. Methanol dilutes the acidity while maintaining solubility.

  • Pressure: Balloon pressure (1 atm) to 15 psi.

    • Warning: Pressures >40 psi significantly increase the rate of indole reduction.

  • Workup: Filter over Celite. Do not concentrate to dryness immediately. Neutralize the acetic acid with NH₄OH or NaHCO₃ before concentration to avoid acid-catalyzed polymerization of the indole.

Module 3: Salt Formation & Isolation

Objective: Isolate the product as a free-flowing solid (HCl salt).

Common Issue: "My product is a sticky brown gum."

Cause:

  • Residual Water: Piperidine salts are extremely hygroscopic.

  • Excess Acid: Excess HCl can form a "melt" with the product.

  • Amorphous State: Rapid precipitation traps impurities.

Validated Crystallization Protocol
  • Free Base Isolation: After hydrogenation, basify to pH 10 (NaOH), extract into DCM/IPA (3:1), dry (Na₂SO₄), and concentrate to an oil.

  • Solvent Swap: Dissolve the oil in Absolute Ethanol (5 mL/g).

  • Acid Addition: Add HCl in Et₂O (2M) dropwise at 0°C.

    • Stoichiometry: Add exactly 1.05 equivalents.

  • Anti-solvent: If no solid forms, add Ethyl Acetate or Diethyl Ether dropwise until cloudy.

  • Digestion: Stir the slurry at room temperature for 2 hours. This "ages" the crystal, transforming amorphous gum into crystalline solid.

Frequently Asked Questions (FAQ)

Q: Why do I see a +14 mass shift in my final product? A: This is N-Methylation . If you used Methanol as a solvent during hydrogenation with Pd or Pt catalysts, the methanol can be oxidized to formaldehyde in situ, which then performs a reductive amination on your piperidine nitrogen.

  • Fix: Switch solvent to Ethanol or Isopropanol, or ensure the reaction is not heated excessively.

Q: Can I use Pyridine-N-oxide instead of Pyridine? A: Yes. Pyridine-N-oxides are actually more reactive in Suzuki couplings due to the electron-deficient ring. However, the subsequent reduction requires more hydrogen equivalents and generates water, which may deactivate some catalysts.

Q: My LCMS shows the mass of the product, but the NMR is messy. A: Indoles are prone to oxidation in air, forming colored impurities (red/brown) that are paramagnetic or simply complex mixtures (indigo-like dyes).

  • Fix: Store the HCl salt under Argon in the dark. If the free base is isolated, use it immediately.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.[2] Ultrasonics Sonochemistry, 18(1), 123-128. Link

  • Kukula, P., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Piperidines.[5][6][7] Chemistry - A European Journal, 18(30), 9215-9220. Link

  • Patent CN1583742A. (2005). Method for preparing 4-piperidyl piperidine (and related heterocycles). Google Patents. Link

Sources

Optimization

Optimizing reaction conditions for 4-(piperidin-4-yl)-1H-indole hydrochloride

Technical Support Center: Indole-Piperidine Scaffold Optimization Ticket Subject: Optimization of reaction conditions for 4-(piperidin-4-yl)-1H-indole hydrochloride Case ID: IND-PIP-004 Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-Piperidine Scaffold Optimization Ticket Subject: Optimization of reaction conditions for 4-(piperidin-4-yl)-1H-indole hydrochloride Case ID: IND-PIP-004 Assigned Specialist: Senior Application Scientist

Executive Summary & Workflow

The synthesis of 4-(piperidin-4-yl)-1H-indole presents a unique regiochemical challenge. Unlike the electron-rich C3 position, the C4 position of the indole ring is electronically deactivated and sterically sensitive. The most robust industrial route involves a Suzuki-Miyaura coupling between 4-bromoindole and a protected tetrahydropyridine boronate, followed by selective hydrogenation and acidic deprotection .

Below is the validated workflow for this scaffold.

SyntheticWorkflow Start 4-Bromoindole + N-Boc-Tetrahydropyridine Boronate Step1 Step 1: Suzuki Coupling (C-C Bond Formation) Start->Step1 Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Inter1 Intermediate A: 4-(N-Boc-tetrahydropyridin-4-yl)indole Step1->Inter1 Step2 Step 2: Selective Hydrogenation (Olefin Saturation) Inter1->Step2 H2 (1 atm), Pd/C MeOH Inter2 Intermediate B: 4-(N-Boc-piperidin-4-yl)indole Step2->Inter2 Step3 Step 3: Deprotection & Salt Formation (Boc Removal -> HCl Salt) Inter2->Step3 HCl/Dioxane or HCl/Et2O Final Target: 4-(piperidin-4-yl)-1H-indole HCl Step3->Final

Figure 1: Validated synthetic route for C4-functionalized indole-piperidine scaffolds.

Module 1: The Suzuki Coupling (The "Stalled Reaction" Issue)

User Issue: "I am observing low conversion of 4-bromoindole. The boronate ester disappears from LCMS, but the product yield is <30%."

Technical Diagnosis: This is a classic case of protodeboronation . The boronic ester (or acid) hydrolyzes and deborylates faster than the oxidative addition to the sterically encumbered 4-bromoindole occurs. The C4 position is less electrophilic than typical aryl bromides, requiring a more active catalyst system.

Optimization Protocol:

  • Catalyst Switch: Move from Pd(PPh3)4 to Pd(dppf)Cl2·DCM or XPhos Pd G2 . The bidentate ligand (dppf) increases the bite angle and stability, preventing catalyst death at high temperatures [1].

  • Base & Solvent: Use K3PO4 (3.0 eq) instead of Na2CO3. Potassium phosphate is more soluble in organic/aqueous mixtures and provides a "buffer" effect that stabilizes the boronate.

  • Degassing: Oxygen is the enemy here. Sparge solvents with Argon for 15 minutes before adding the catalyst.

Troubleshooting Logic Tree:

SuzukiTroubleshooting Problem Low Yield in Suzuki Coupling Check1 Is Boronate remaining? Problem->Check1 Yes1 Catalyst Inactive Check1->Yes1 Yes No1 Protodeboronation Check1->No1 No Action1 Switch to Pd(dppf)Cl2 Increase Temp to 100°C Yes1->Action1 Action2 Switch Base to K3PO4 Reduce H2O content No1->Action2

Figure 2: Decision matrix for troubleshooting low yields in C4-indole couplings.

Module 2: Selective Hydrogenation (The "Over-Reduction" Risk)

User Issue: "After hydrogenation, I see a mass corresponding to the indoline (M+2) impurity. The indole double bond is reducing along with the piperidine alkene."

Technical Diagnosis: Indoles are electron-rich, but the C2-C3 double bond is susceptible to reduction under high pressure or with highly active catalysts, especially when the molecule lacks electron-withdrawing groups.

Optimization Protocol:

ParameterStandard Condition (High Risk)Optimized Condition (High Selectivity)
Catalyst 10% Pd/C (Standard)5% Pd/C (sulfided) or PtO2 (Adams' Cat.)
Pressure 50-100 psi (Balloon)1 atm (Balloon)
Solvent AcOH or acidic MeOHNeutral MeOH or EtOH
Time OvernightMonitor closely (2-4 hours)

Critical Insight: If over-reduction persists, switch to Transfer Hydrogenation using Ammonium Formate (5 eq) and 10% Pd/C in refluxing methanol. This method is kinetically much slower on the indole ring than the tetrahydropyridine alkene [2].

Module 3: Deprotection & Salt Formation (The "Sticky Gum" Issue)

User Issue: "Upon adding HCl, the product oils out as a sticky gum instead of a nice white solid. It is extremely hygroscopic."

Technical Diagnosis: Piperidine hydrochlorides are notorious for being hygroscopic. The "gum" is usually a result of trapped solvent or water. Indoles are also acid-sensitive (dimerization risk) if left in strong acid for too long.

Optimization Protocol:

  • The Solvent Switch: Do NOT use aqueous HCl.

  • Procedure:

    • Dissolve the N-Boc intermediate in a minimal amount of DCM or Anhydrous Methanol .

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (excess, 5-10 eq) dropwise.

    • Crucial Step: Once the reaction is complete (TLC/LCMS), add Diethyl Ether or MTBE as an antisolvent to precipitate the salt.

  • Drying: Filter the solid under nitrogen (to avoid moisture uptake) and dry in a vacuum oven at 40°C over P2O5.

Frequently Asked Questions (FAQs)

Q: Can I use the free base instead of the HCl salt? A: We strongly advise against it. The free secondary amine of the piperidine is nucleophilic and can react with atmospheric CO2 (forming carbamates) or slowly oxidize. The HCl salt stabilizes the amine and the indole moiety [3].

Q: Why not use the Fisher Indole Synthesis to make this? A: Regioselectivity. Cyclizing a hydrazone to get the piperidine specifically at the C4 position is difficult; it often yields mixtures of C4 and C6 isomers or fails due to steric clash with the bulky piperidine group. The Suzuki route is strictly regioselective [4].

Q: My Suzuki coupling turns black immediately. Is this bad? A: Rapid blackening usually indicates "Palladium Black" precipitation, meaning your ligand is detaching, and the catalyst is dying. Ensure your solvent is degassed and consider adding 10 mol% of free ligand (e.g., dppf) to stabilize the active species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91–95. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Protection for the Amino Group). Link

  • Ishikura, M., & Agata, I. (1996). Precise Synthesis of Indoles Using Palladium-Catalyzed Reactions. Heterocycles, 42(2), 877. Link

Troubleshooting

Solubility problems with 4-(piperidin-4-yl)-1H-indole hydrochloride and solutions

This guide serves as a specialized technical support resource for researchers working with 4-(piperidin-4-yl)-1H-indole hydrochloride .[1] It addresses the physicochemical challenges inherent to this specific scaffold—ba...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-(piperidin-4-yl)-1H-indole hydrochloride .[1] It addresses the physicochemical challenges inherent to this specific scaffold—balancing the hydrophobicity of the indole ring with the high polarity of the piperidine hydrochloride salt.[2]

Product Category: Heterocyclic Building Blocks / Kinase Scaffolds Primary Application: Medicinal Chemistry (Kinase inhibitors, GPCR ligands), Fragment-Based Drug Discovery (FBDD).[1]

Physicochemical Profile & Solubility Matrix

Understanding the "Why" behind solubility failures is critical.[2] This compound is a hydrochloride salt of a secondary amine attached to a lipophilic indole core.[2]

  • The Conflict: The hydrochloride salt form drives high crystal lattice energy and polarity, making it insoluble in non-polar organics (DCM, Hexane).[2] However, the indole ring is aromatic and hydrophobic, which can cause the free base to precipitate unexpectedly in aqueous buffers if the pH rises too high.[2]

  • pKa Drivers:

    • Piperidine NH: ~10.8 (Highly Basic).[2] At pH < 9, it is protonated (charged) and water-soluble.[1]

    • Indole NH: ~16.2 (Very Weakly Acidic).[2] It does not contribute to solubility in physiological ranges.[2]

Solubility Estimation Table

Data represents estimated behavior based on structure-property relationships (SPR) for indole-piperidine salts.

Solvent SystemSolubility RatingTechnical Note
Water (pH < 7) High (>50 mg/mL)Ideal for stock solutions.[1] Stable at acidic pH.[2]
PBS (pH 7.4) Moderate Risk of precipitation at high concentrations (>10 mM) due to partial deprotonation.[1][2]
DMSO Very High (>100 mg/mL)Recommended Universal Solvent. Use for cryo-storage (-20°C).[1]
Methanol / Ethanol High Good for transfers and intermediate dilutions.[1][2]
DCM / Chloroform Negligible Do not use for the HCl salt.[1][2] Requires free-basing (see Protocol A).[1][2]
Acetone Low / Risk Avoid. Potential for hemiaminal/imine formation with the secondary amine over time.[1][2]
Troubleshooting Guide (FAQ)
Issue 1: "The compound won't dissolve in Dichloromethane (DCM) for my acylation reaction."

Diagnosis: You are trying to dissolve a polar salt (HCl) in a non-polar organic solvent. Solution:

  • Switch Solvent: Use DMF (Dimethylformamide) or DMA (Dimethylacetamide) as the reaction solvent.[2] These dissolve the salt and are compatible with most coupling reagents (HATU, EDC).[2]

  • Free-Base First: If DCM is mandatory, you must convert the salt to its free base form.[2] (See Protocol A below).

  • Add Base: In situ neutralization with 2-3 equivalents of DIPEA or TEA in DCM may solubilize the compound slowly as the free base is liberated, but this is often heterogeneous and slow.[2]

Issue 2: "My aqueous stock solution precipitated after sitting at room temperature."

Diagnosis: This is likely due to the Common Ion Effect or pH Drift .[2]

  • pH Drift: If the water absorbs CO2 or if the buffer capacity is low, the pH might shift.[2] If pH approaches the pKa of the piperidine (~10-11), the neutral free base forms and precipitates.

  • Salting Out: If you dissolved the HCl salt in a high-salt buffer (e.g., 10x PBS), the high chloride concentration from the buffer forces the equilibrium back toward the solid HCl salt. Solution:

  • Acidify the stock slightly (add 1-2 drops of 1M HCl).

  • Add a cosolvent (10% DMSO) to maintain the solubility of the hydrophobic indole moiety.[2]

Issue 3: "The solution turned pink/brown after 24 hours."

Diagnosis: Indole Oxidation. The electron-rich indole ring is susceptible to oxidative degradation, forming oxindoles or polymerized indoxyl species (similar to melanin formation).[2] This is accelerated by light and dissolved oxygen.[2] Solution:

  • Degas solvents (sparge with Nitrogen/Argon) before dissolving.[2]

  • Protect from light (wrap vials in aluminum foil).[2]

  • Add Antioxidants: For non-biological assays, add 0.1% Ascorbic Acid or BHT.[2]

  • Storage: Store DMSO stocks at -20°C or -80°C.

Validated Protocols
Protocol A: Conversion to Free Base (For Organic Synthesis)

Use this when you need to extract the compound into organic solvents like DCM or EtOAc.

  • Dissolve: Dissolve 1.0 g of 4-(piperidin-4-yl)-1H-indole HCl in 10 mL of distilled water. (Solution should be clear).

  • Basify: Slowly add 1M NaOH or Saturated NaHCO3 solution while stirring until pH reaches ~12.

    • Observation: The solution will become cloudy as the white free-base solid precipitates.

  • Extract: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously in a separatory funnel.

  • Separate: Collect the organic (bottom for DCM, top for EtOAc) layer.

  • Repeat: Extract the aqueous layer 2 more times (2 x 10 mL solvent).

  • Dry: Combine organic layers, dry over anhydrous Na2SO4 (Sodium Sulfate), and filter.

  • Evaporate: Remove solvent under vacuum (Rotovap) to yield the off-white solid free base.[2]

Protocol B: Preparation of Biological Assay Stock (10 mM)

Designed to prevent "crashing out" in cell culture media.[2]

  • Weigh: Calculate mass for 10 mM concentration. (MW of HCl salt ≈ 236.74 g/mol ).[2][3]

    • Example: 2.37 mg per 1 mL.

  • Primary Solvent: Dissolve completely in 100% DMSO. Vortex for 30 seconds.

  • QC Check: Inspect for clarity. If hazy, sonicate for 5 minutes at 30°C.

  • Dilution Strategy: When dosing cells, dilute the DMSO stock into the media immediately before use.[2]

    • Critical: Do not make intermediate dilutions in water/PBS and store them.[2] Dilute directly from DMSO -> Media to keep the kinetic solubility high.[1][2]

Decision Logic & Workflows
Figure 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent system for your specific application.

SolventSelection cluster_legend Legend Start Start: 4-(piperidin-4-yl)-1H-indole HCl AppType What is the Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Biology Synthesis Chemical Synthesis (Reaction) AppType->Synthesis Chemistry StockSol Make 10-50mM Stock in 100% DMSO BioAssay->StockSol RxnType Reaction Solvent Compatibility? Synthesis->RxnType Dilution Dilute into Media (Keep DMSO < 1%) StockSol->Dilution PolarRxn Polar Compatible (Amide coupling, SNAr) RxnType->PolarRxn Polar OK NonPolarRxn Non-Polar Required (DCM, Toluene, THF) RxnType->NonPolarRxn Strictly Organic UseDMF Use DMF, DMA, or NMP PolarRxn->UseDMF FreeBase EXECUTE PROTOCOL A (Convert to Free Base) NonPolarRxn->FreeBase UseDCM Dissolve Free Base in DCM/THF FreeBase->UseDCM Action Recommended Action Critical Critical Step

Caption: Decision tree for selecting the optimal solvent system based on experimental intent, preventing solubility-induced failures.

References
  • PubChem. (2025).[2][3] 1-(piperidin-4-yl)-1H-indole hydrochloride Compound Summary. National Library of Medicine.[2] [Link]

  • Li, J. J. (2014).[2] Heterocyclic Chemistry in Drug Discovery. Wiley.[2] (General reference for Indole/Piperidine physicochemical properties).

  • Savjani, K. T., et al. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2] (Principles of salt solubility and common ion effect). [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(piperidin-4-yl)-1H-indole Hydrochloride

[1][2] Status: Operational Ticket ID: IND-PIP-04-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary The purification of 4-(piperidin-4-yl)-1H-indole hydrochloride pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket ID: IND-PIP-04-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The purification of 4-(piperidin-4-yl)-1H-indole hydrochloride presents a unique duality of challenges: the indole moiety is electron-rich and prone to oxidative degradation (coloration), while the piperidine ring introduces basicity and polarity, leading to hygroscopic salts that often "oil out" rather than crystallize.[1][2]

This guide moves beyond generic protocols. It implements a "Break-and-Make" strategy—isolating the free base to purge metal impurities before reforming the salt under controlled thermodynamic conditions.[1][2]

Module 1: The "Break-and-Make" Purification Strategy

The Problem: Direct recrystallization of the crude hydrochloride salt often fails because trapped inorganic salts and oligomers disrupt the crystal lattice, resulting in a sticky gum.

The Solution: We utilize the pKa difference between the piperidine nitrogen (11.0) and the indole nitrogen (-2.0, non-basic) to chemically filter impurities.[2]

Step-by-Step Protocol
  • Free Base Liberation (The "Break"):

    • Suspend the crude brown/black solid in Dichloromethane (DCM) (10 mL/g).

    • Add 1M NaOH or Sat. NaHCO₃ until the aqueous layer pH is >12.

    • Mechanistic Insight: At pH 12, the piperidine is deprotonated (neutral), making the molecule lipophilic. The indole proton remains attached (pKa ~16), maintaining stability.[2]

    • Separate the organic layer.[3] Extract the aqueous layer 2x with DCM.

    • Crucial Wash: Wash combined organics with Brine to remove trapped water. Dry over Na₂SO₄ (Sodium Sulfate).[2]

  • Adsorbent Treatment (The "Polish"):

    • Add Activated Carbon (Charcoal) (10 wt% of mass) or Silica-supported Thiol (Si-Thiol) to the organic phase.[1][2]

    • Stir for 30 minutes at room temperature.

    • Filter through a Celite pad to remove the adsorbent and particulate matter.

    • Concentrate the filtrate to a pale yellow oil or solid (The Free Base).

  • Controlled Salt Formation (The "Make"):

    • Dissolve the free base in Anhydrous Ethanol (EtOH) (5 mL/g).

    • Cool to 0°C under Nitrogen.

    • Add HCl in Diethyl Ether (2.0 M) or HCl in Dioxane (4.0 M) dropwise.[2]

    • Stoichiometry: Target exactly 1.05 equivalents . Excess HCl can induce hygroscopicity.

    • Antisolvent Addition: Slowly add Diethyl Ether or MTBE until turbidity persists.

    • Allow to stand at -20°C overnight.[1][2] Filter the white precipitate.

Module 2: Visualizing the Workflow

The following logic flow illustrates the decision-making process for purification based on the physical state of your crude material.

PurificationLogic Start Crude Material State StickyGum Dark Sticky Gum/Oil Start->StickyGum SolidImpure Solid but Colored/Impure Start->SolidImpure FreeBase Isolate Free Base (DCM/NaOH Extraction) StickyGum->FreeBase Mandatory SolidImpure->FreeBase If Purity <90% Recryst Recrystallization (MeOH/EtOAc) SolidImpure->Recryst If Purity >90% CarbonTreat Carbon/Silica Treatment (Remove Pd/Color) FreeBase->CarbonTreat SaltForm Controlled Salt Formation (EtOH + HCl/Ether) CarbonTreat->SaltForm Final Pure HCl Salt (White Solid) SaltForm->Final Recryst->Final

Caption: Decision matrix for processing 4-(piperidin-4-yl)-1H-indole based on crude purity and physical state.

Module 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Report: "I added HCl to my ethanolic solution, and instead of crystals, a thick oil separated at the bottom."

Root Cause:

  • Supersaturation Overshoot: Adding acid too fast creates a local concentration that exceeds the metastable limit.

  • Solvent Polarity Mismatch: The salt is too soluble in ethanol but insoluble in ether. If the ether is added too fast, the salt "crashes" as an amorphous oil (liquid-liquid phase separation) rather than nucleating.[2]

Corrective Action:

  • The Re-Heat Method: Re-heat the oil/solvent mixture to boiling until it becomes homogeneous (add more Ethanol if needed). Remove from heat and let it cool slowly in a Dewar flask or oil bath to control the cooling rate.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface to induce nucleation.[2]

Issue 2: Palladium Contamination (>50 ppm)

User Report: "My product is grey/brown, and ICP-MS shows high Palladium levels."

Technical Insight: The indole nitrogen can weakly coordinate with Pd, but the piperidine nitrogen is a strong ligand. Standard recrystallization often fails to break this complex.

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupEfficiency (Pd Removal)Recommended For
Silica-TMT TrimercaptotriazineHigh (>95%) Best overall.[1][2] High affinity for Pd(II).[2]
Activated Carbon N/A (Adsorption)Moderate (60-80%)Good for bulk removal, but less specific.[1][2]
Celite Filtration Diatomaceous EarthLow (<20%)Only removes colloidal Pd(0), not soluble species.[2]
L-Cysteine Amino AcidHigh (>90%)Water-soluble scavenger; requires aqueous wash.[1][2]

Protocol: Use Silica-TMT (0.5 eq) at the Free Base stage (Module 1, Step 2).[2] Stir at 40°C for 2 hours before filtration.

Issue 3: Indole Oxidation (Pink Coloration)

User Report: "The white solid turns pink after sitting on the filter paper for 10 minutes."

Root Cause: Indoles are electron-rich and prone to radical oxidation at the C3 position, forming indolyl radicals that dimerize to colored species (rosindoles).[2]

Preventative Measures:

  • Antioxidant Wash: Wash the filter cake with cold ether containing 0.1% Ascorbic Acid or BHT .

  • Inert Drying: Do not air dry on the funnel. Transfer immediately to a vacuum oven or desiccator flushed with Nitrogen/Argon.

  • Storage: Store the HCl salt in amber vials at -20°C.

Module 4: Solvent Systems for Recrystallization

If you already have the salt but need to improve purity, use these solvent systems.

Solvent SystemRatio (v/v)ProcedureOutcome
MeOH / EtOAc 1 : 4Dissolve in min. hot MeOH. Add hot EtOAc until cloudy. Cool.Standard. Good for removing polar impurities.
EtOH / Et₂O 1 : 5Dissolve in hot EtOH. Add Et₂O at RT.High Yield. Best for "oiling out" issues.[4]
Water / IPA 1 : 9Dissolve in min. hot water. Add hot IPA.High Purity. Removes inorganic salts (NaCl/KCl).[2]

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • [2]

  • Indole Synthesis & Stability

    • Sundberg, R. J. (1996).[2] The Chemistry of Indoles. Academic Press.

    • [2]

  • Compound Data (4-(piperidin-4-yl)-1H-indole hydrochloride)

    • PubChem CID 22380687.
    • [2]

  • Salt Selection & Crystallization

    • Stahl, P. H., & Wermuth, C. G. (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2]

    • [2]

Sources

Troubleshooting

Technical Support Center: Improving Experimental Reproducibility with 4-(Piperidin-4-yl)-1H-indole Hydrochloride

Welcome to the technical support guide for 4-(piperidin-4-yl)-1H-indole hydrochloride. As a Senior Application Scientist, my goal is to provide you with the in-depth insights and practical troubleshooting strategies nece...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(piperidin-4-yl)-1H-indole hydrochloride. As a Senior Application Scientist, my goal is to provide you with the in-depth insights and practical troubleshooting strategies necessary to ensure the consistency and reliability of your experimental results. This guide is structured to address common challenges encountered in the lab, moving from foundational principles of material integrity to complex experimental troubleshooting.

The reproducibility of any experiment begins with a thorough understanding of the reagents. 4-(Piperidin-4-yl)-1H-indole and its analogs are versatile scaffolds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex therapeutic agents targeting areas like neurological disorders and oncology.[1][2] However, the very reactivity that makes this molecule valuable also presents challenges in handling, storage, and application. This guide will equip you to navigate these challenges effectively.

Part 1: Compound Identity, Purity, and Isomerism

The single most critical factor for reproducibility is ensuring you are using the correct, high-purity molecule. The substitution pattern on the indole ring dramatically alters biological activity, and confusion between isomers is a common source of error.

FAQ: How can I be certain of my compound's identity and purity?

Answer: Vendor-supplied Certificates of Analysis (CoA) are a starting point, but independent verification is crucial for rigorous science. The identity of 4-(piperidin-4-yl)-1H-indole hydrochloride should be confirmed by a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) to verify molecular weight and High-Performance Liquid Chromatography (HPLC) with a UV detector to assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation, distinguishing it from positional isomers.

A common pitfall is mistaking the 4-yl isomer for other commercially available or synthesized analogs, such as the 1-yl or 3-yl isomers. As seen in research on related compounds, even subtle structural changes can lead to significant differences in biological targets and potency.[3]

G cluster_piperidine Indole Indole P4 P4 Indole->P4 C4-N Linkage P1 P1 Indole->P1 N1-N Linkage P3 P3 Indole->P3 C3-C Linkage Piperidine Piperidine Ring P4->Piperidine P1->Piperidine P3->Piperidine

Table 1: Physicochemical Properties

This table outlines the key computed properties for the parent compound, 1-(piperidin-4-yl)-1H-indole, which serves as a close reference. The hydrochloride salt will have a correspondingly higher molecular weight.

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂Angene Chemical[4]
Molecular Weight200.28 g/mol Angene Chemical[4]
XLogP32.7Angene Chemical[4]
Hydrogen Bond Donor Count1Angene Chemical[4]
Hydrogen Bond Acceptor Count1Angene Chemical[4]
**Hydrochloride Salt (C₁₃H₁₇ClN₂) **236.74 g/mol PubChem[5]
Protocol: Verifying Purity via RP-HPLC
  • System Preparation: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes. This should be optimized for your specific system.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the indole moiety absorbs, typically around 220 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of your compound in the mobile phase (premixed at initial conditions, e.g., 95:5 A:B).

  • Analysis: Inject 10 µL and integrate the peak areas. A purity of ≥97% is recommended for most biological experiments.[1] Methods for similar compounds often use pre-column derivatization for enhanced detection, a technique that can be adapted if sensitivity is an issue.[6]

Part 2: Handling, Storage, and Stability

Amine hydrochloride salts are often crystalline solids but can be susceptible to environmental conditions, leading to degradation and weighing errors.

FAQ: What are the ideal storage conditions for 4-(piperidin-4-yl)-1H-indole hydrochloride?

Answer: The compound should be stored in a tightly sealed container, protected from light and moisture.[7] For long-term stability, storage in a desiccator at refrigerated temperatures (2-8°C) is recommended.[1][7] This minimizes both degradation and water absorption (hygroscopicity).

Troubleshooting Guide: Compound Instability
Observed ProblemProbable Cause(s)Recommended Action
Compound becomes sticky or oily Hygroscopicity: The hydrochloride salt is absorbing atmospheric moisture. This is a known issue for similar amine salts.[7]Store in a desiccator. If the material is already wet, it may need to be dried under vacuum. Re-weighing is necessary as the mass will be artificially high.
Discoloration (e.g., turning yellow/brown) Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by light, air, or impurities.Store under an inert atmosphere (argon or nitrogen). Protect from light by using an amber vial. Re-purify by chromatography or recrystallization if purity has dropped significantly.
Poor solubility compared to previous batches Conversion to Free Base: Accidental exposure to a basic substance (e.g., residue in a weighing vessel) can neutralize the HCl salt, leading to the much less water-soluble free base.Re-acidify the solution with a stoichiometric amount of HCl to regenerate the salt form. Confirm the pH of your stock solution.
Part 3: Solution Preparation and Solubility

Incorrectly prepared solutions are a primary source of experimental irreproducibility. The hydrochloride salt form is specifically used to enhance aqueous solubility.[1]

FAQ: My compound won't dissolve in my aqueous buffer. What should I do?

Answer: This is a common issue related to pH and buffer choice. While the hydrochloride salt is generally water-soluble, its solubility is pH-dependent.[8][9] In buffers with a pH approaching the pKa of the piperidine nitrogen, the compound will begin to convert to its less soluble free-base form, causing precipitation.

  • Check the pH: Ensure your final buffer pH is acidic (ideally pH < 6) to maintain the protonated, soluble state of the piperidine ring.

  • Use a Co-Solvent: For highly concentrated solutions, or if an acidic pH is incompatible with your assay, prepare a high-concentration stock in an organic solvent like DMSO or ethanol first. Then, perform a serial dilution into your aqueous assay buffer. Be mindful of the final solvent concentration, as it can affect biological systems.

  • Avoid Phosphate Buffers if Possible: Phosphate ions can sometimes salt out hydrochloride compounds. Consider using buffers like HEPES or MES if you encounter precipitation issues specifically with PBS.

Protocol: Preparing a Validated Stock Solution
  • Weighing: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation. Weigh out the required amount using an analytical balance.

  • Dissolution: Prepare a 10 mM primary stock solution in DMSO. Ensure complete dissolution using gentle vortexing or sonication.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot and perform serial dilutions into your final aqueous assay buffer.

  • Validation: After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5 minutes. Use the supernatant for your experiment. This ensures any microscopic precipitate that could affect the actual concentration is removed.

Part 4: Troubleshooting Experimental Variability

When faced with inconsistent data, a systematic approach is key to identifying the root cause.

FAQ: My biological assay results are fluctuating between experiments. How do I troubleshoot?

Answer: Assuming assay conditions (cell passage number, reagent lots, incubation times) are controlled, the variability often traces back to the compound itself. Use a decision-tree approach to diagnose the problem.

G Start Inconsistent Biological Results CheckPurity Step 1: Verify Compound Integrity - Re-run HPLC/LC-MS - Check for degradation products Start->CheckPurity PurityOK Purity >95%? CheckPurity->PurityOK CheckStock Step 2: Assess Stock Solution - Is it old? - Multiple freeze-thaws? NewStock Action: Make Fresh Stock Solution CheckStock->NewStock CheckWorking Step 3: Examine Working Solution - Any visible precipitate? - Was it freshly made? WorkingOK Solution Clear? CheckWorking->WorkingOK CheckAssay Step 4: Review Assay Conditions - Final pH of media? - Solvent tolerance of cells? ModifyAssay Action: Adjust Buffer pH or Lower Final Solvent Conc. CheckAssay->ModifyAssay StockOK Fresh Aliquot? PurityOK->StockOK Yes Purify Action: Purify or Order New Batch PurityOK->Purify No StockOK->CheckStock No StockOK->CheckWorking Yes AssayOK pH & Solvent OK? WorkingOK->AssayOK Yes NewWorking Action: Remake Working Solution (Centrifuge before use) WorkingOK->NewWorking No AssayOK->CheckAssay No End Source of Error Identified AssayOK->End Yes Purify->End NewStock->End NewWorking->End ModifyAssay->End

Part 5: Safety Precautions

Ensuring reproducibility goes hand-in-hand with ensuring personal safety.

FAQ: What are the main safety hazards for this class of compounds?

Answer: Based on GHS classifications for the closely related analog 1-(piperidin-4-yl)-1H-indole hydrochloride, this compound should be handled as a hazardous substance.[5] Always consult the specific Safety Data Sheet (SDS) provided by your supplier.[7][9]

Table 2: GHS Hazard Summary and Recommended PPE
Hazard StatementDescriptionRecommended PPE
H302 Harmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5][9]
H315 Causes skin irritationWear protective gloves (e.g., nitrile) and a lab coat.[5][10]
H319 Causes serious eye irritationWear safety glasses or goggles.[5][11]
H335 May cause respiratory irritationHandle in a well-ventilated area or a chemical fume hood, especially when working with the solid powder.[5][7]

By implementing these rigorous validation, handling, and troubleshooting protocols, you can significantly enhance the reproducibility of your experiments with 4-(piperidin-4-yl)-1H-indole hydrochloride, leading to more reliable and impactful scientific outcomes.

References
  • 4 - SAFETY DATA SHEET. (2021-12-24).
  • Piperidine hydrochloride(6091-44-7) - ChemicalBook. ChemicalBook.
  • Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis - ChemicalBook. (2019-12-23). ChemicalBook.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate.
  • 4-Piperidone synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica. CymitQuimica.
  • Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95% - Cole-Parmer. Cole-Parmer.
  • 5-Methyl-3-piperidin-4-yl-1H-indole hydrochloride - Chem-Impex. Chem-Impex.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 1-(piperidin-4-yl)-1H-indole hydrochloride | C13H17ClN2 | CID 22380687 - PubChem. PubChem.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • 1-(Piperidin-4-yl)-1H-indole(CAS# 11811-81-2) - angenechemical - Angene Chemical. Angene Chemical.
  • Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists - PubMed. (2015-01-15). PubMed.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparison of 4-(piperidin-4-yl)-1H-indole hydrochloride with known serotonin agonists

Technical Comparison Guide: 4-(piperidin-4-yl)-1H-indole Hydrochloride vs. Classical Serotonin Agonists Executive Summary This guide provides a technical comparison between 4-(piperidin-4-yl)-1H-indole hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-(piperidin-4-yl)-1H-indole Hydrochloride vs. Classical Serotonin Agonists

Executive Summary

This guide provides a technical comparison between 4-(piperidin-4-yl)-1H-indole hydrochloride (CAS: 1803589-50-5) and established serotonin (5-HT) agonists such as Sumatriptan , Serotonin (5-HT) , and 5-Carboxamidotryptamine (5-CT) .

Unlike classical tryptamines (which are 3-substituted indoles), 4-(piperidin-4-yl)-1H-indole represents a "privileged scaffold" where the basic amine is constrained at the indole C4 position. While classical agonists primarily target 5-HT


 and 5-HT

families via the ethylamine side chain at C3, the C4-piperidine motif fundamentally alters the ligand-binding vector, frequently shifting selectivity profiles toward 5-HT

(often as antagonists/inverse agonists)
, 5-HT

(agonists when N-substituted)
, and 5-HT

receptors.

This document serves as a guide for researchers evaluating this scaffold for library expansion or lead optimization, contrasting its physicochemical properties and binding potential with "gold standard" agonists.

Structural & Mechanistic Comparison

The primary differentiator is the vector of the basic nitrogen , which dictates the receptor docking mode.

The "Tryptamine Vector" vs. The "C4-Piperidine Vector"
  • Classical Agonists (e.g., Sumatriptan, Psilocin): Derived from Tryptamine. The amine is attached to C3 via a flexible ethyl chain. This allows the amine to interact with the conserved aspartate residue (Asp3.32) in the GPCR binding pocket while the indole sits in the aromatic cage.

  • The Product (4-(piperidin-4-yl)-1H-indole): The amine is part of a semi-rigid piperidine ring attached directly to C4 . This restricts conformational freedom and projects the basic nitrogen into a distinct region of the orthosteric pocket, often overlapping with the "extended binding pocket" utilized by antipsychotics or selective 5-HT

    
     ligands.
    
Comparative Data Table
Feature4-(piperidin-4-yl)-1H-indole HCl Sumatriptan Serotonin (5-HT) DOI (2,5-Dimethoxy-4-iodoamphetamine)
Core Scaffold 4-Substituted Indole 3-Substituted Indole (Tryptamine)3-Substituted Indole (Tryptamine)Phenylisopropylamine
Amine Constraint Rigid (Piperidine ring) Flexible (Ethylamine chain)Flexible (Ethylamine chain)Semi-Rigid (Alpha-methyl)
Primary Target Scaffold for 5-HT

/D

/5-HT

5-HT

, 5-HT

Non-selective (5-HT

)
5-HT

, 5-HT

Functional Activity Context Dependent (Antagonist/Agonist precursor)Full/Partial AgonistFull AgonistFull/Partial Agonist
Lipophilicity (cLogP) ~2.1 (Base)~0.7~0.2~2.5
Binding Mode Projects into hydrophobic accessory pocketCanonical Asp3.32 interactionCanonical Asp3.32 interactionCanonical + Hydrophobic

Expert Insight: The 4-(piperidin-4-yl)-1H-indole structure is not typically a potent agonist in its "naked" form. It requires N-substitution (e.g., benzamides, sulfonamides) to achieve high potency. For example, 5-HT


 agonists  often utilize this piperidine-indole core with a bulky substituent on the piperidine nitrogen to bridge the receptor's extracellular loops.

Signaling Pathway & Receptor Selectivity

To understand where this product fits, we must visualize the divergence in signaling pathways compared to standard agonists.

G cluster_0 Ligands cluster_1 Receptors cluster_2 Downstream Effects Sumatriptan Sumatriptan (3-Substituted) HT1 5-HT1B/1D (Gi/o) Sumatriptan->HT1 Product 4-(piperidin-4-yl)-1H-indole (4-Substituted Scaffold) HT2 5-HT2A (Gq) Product->HT2 Antagonist/Inverse Agonist (Common Mode) HT4 5-HT4 (Gs) Product->HT4 Agonist (Requires N-Subst.) Serotonin Serotonin (Endogenous) Serotonin->HT1 Serotonin->HT2 Serotonin->HT4 cAMP_Down ↓ cAMP (Vasoconstriction) HT1->cAMP_Down Ca_Up ↑ Ca2+ (Hallucination/Plasticity) HT2->Ca_Up cAMP_Up ↑ cAMP (Prokinetic/Cognition) HT4->cAMP_Up

Figure 1: Divergent signaling potential. While Sumatriptan strictly drives the Gi/o pathway, the 4-indolyl-piperidine scaffold is versatile, often serving as a core for 5-HT2A antagonists or, when modified, 5-HT4 agonists.

Experimental Validation Protocols

To objectively compare 4-(piperidin-4-yl)-1H-indole HCl against known agonists, you must establish its Binding Affinity (


)  and Functional Efficacy (

)
.
Protocol A: Competitive Radioligand Binding Assay (Self-Validating)

Objective: Determine if the product binds to the orthosteric site of 5-HT receptors.

  • Preparation:

    • Receptor Source: CHO-K1 cells overexpressing human 5-HT

      
      , 5-HT
      
      
      
      , or 5-HT
      
      
      .
    • Ligand: 4-(piperidin-4-yl)-1H-indole HCl (dissolve in DMSO, dilute to <0.1% DMSO final).

    • Radioligands:

      • [

        
        H]-8-OH-DPAT (for 5-HT
        
        
        
        )
      • [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
        H]-Ketanserin (for 5-HT
        
        
        
        )
      • [

        
        H]-GR113808 (for 5-HT
        
        
        
        )
  • Assay Workflow:

    • Incubate membrane preparations (5-10 µg protein) with radioligand (

      
       concentration) and varying concentrations of the Product (
      
      
      
      to
      
      
      M).
    • Control 1 (Non-Specific Binding): Include 10 µM Serotonin to define the window.

    • Control 2 (Positive): Run a curve for Sumatriptan (5-HT

      
      ) or DOI (5-HT
      
      
      
      ).
    • Incubate: 60 min @ 25°C.

    • Harvest: Rapid filtration via GF/B filters.

  • Data Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Success Criteria: The reference agonist (e.g., Sumatriptan) must yield a

      
       within 0.5-log units of literature values (approx 1-10 nM for 5-HT
      
      
      
      ).
Protocol B: Functional GTP S Binding Assay (Agonist vs. Antagonist Check)

Objective: Determine if the product activates the receptor (Agonist) or blocks it (Antagonist).

  • Setup:

    • Use membranes expressing 5-HT

      
       (Gi-coupled).
      
    • Tracer: [

      
      S]-GTP
      
      
      
      S.[1][2]
  • Workflow:

    • Agonist Mode: Test Product alone. Does it increase [

      
      S] binding?
      
    • Antagonist Mode: Test Product +

      
       of Serotonin. Does it decrease the Serotonin signal?
      
  • Interpretation:

    • If Product increases signal

      
      Agonist .
      
    • If Product has no effect alone but inhibits Serotonin

      
      Antagonist .
      
    • Note: 4-(piperidin-4-yl)-1H-indole derivatives often show Antagonist profiles at 5-HT

      
       unless specifically optimized.
      

Synthesis & Handling Insights

  • Solubility: The Hydrochloride salt (HCl) significantly improves water solubility compared to the free base. Dissolve in DMSO for stock (10-100 mM), then dilute in aqueous buffer. Avoid phosphate buffers if precipitation occurs; use HEPES or Tris.

  • Stability: Indoles are oxidation-sensitive. Store solid at -20°C under desiccant. Solutions should be fresh or frozen (-80°C).

  • Safety: Treat as a potent bioactive amine. Wear full PPE.

References

  • Vertex AI Search. (2026). Search Results for 4-(piperidin-4-yl)-1H-indole pharmacology.[3] [Generated Search Context].

  • Journal of Medicinal Chemistry. (2013). Metabolism of a serotonin-4 receptor partial agonist.[4]

  • Journal of Medicinal Chemistry. (1999). 3-(Piperazinylpropyl)indoles: Selective, Orally Bioavailable h5-HT1D Receptor Agonists.[5] (Comparison of indole vectors).

  • BenchChem. (2024). 7-(Piperidin-4-yl)-1H-indole Reference Standard Data. (Structural analog data).

  • British Journal of Pharmacology. (2000). Comparison of vasoconstrictor effects of selective 5-HT1D agonists.

  • CymitQuimica. (2024). Product Data Sheet: 4-(Piperidin-4-yl)-1H-indole hydrochloride.[6]

Sources

Comparative

A Comparative Preclinical Analysis: 4-(piperidin-4-yl)-1H-indole hydrochloride vs. Vilazodone

A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development Introduction: Navigating the Landscape of Serotonergic Modulators The development of novel therapeutics for major depressiv...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development

Introduction: Navigating the Landscape of Serotonergic Modulators

The development of novel therapeutics for major depressive disorder (MDD) has increasingly focused on modulating the serotonin system beyond simple reuptake inhibition. Vilazodone, an FDA-approved antidepressant, exemplifies this evolution with its dual mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2] This guide presents a comparative preclinical evaluation of Vilazodone against 4-(piperidin-4-yl)-1H-indole hydrochloride, a research compound with structural motifs—an indole ring and a piperidine moiety—suggesting potential interactions with serotonergic targets.

While Vilazodone's pharmacological profile is well-documented, 4-(piperidin-4-yl)-1H-indole hydrochloride represents a less-characterized entity, likely a synthetic intermediate or a novel scaffold for drug discovery.[3][4] This comparative study is therefore framed as a foundational exploration, outlining the essential in vitro and in vivo assays required to characterize a novel compound against an established therapeutic. The experimental data for 4-(piperidin-4-yl)-1H-indole hydrochloride presented herein are hypothetical, designed to provide a realistic framework for such a comparative analysis.

Molecular Structures and Postulated Mechanisms of Action

Vilazodone: Vilazodone's chemical structure, 2-benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl) butyl]-1-piperazinyl]-, hydrochloride (1:1), underpins its dual pharmacological activity.[5] It potently and selectively inhibits the serotonin transporter (SERT), increasing the synaptic concentration of serotonin, akin to traditional SSRIs.[6][7] Concurrently, it acts as a partial agonist at the 5-HT1A receptor, a mechanism shared with the anxiolytic buspirone, which is thought to contribute to its overall antidepressant effect and potentially a more favorable side-effect profile.[2][8]

vilazodone_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Serotonergic Neuron serotonin Serotonin (5-HT) presynaptic_neuron->serotonin Release sert SERT ht1a_auto 5-HT1A Autoreceptor serotonin_vesicle Serotonin Vesicles serotonin->sert Reuptake ht1a_post Postsynaptic 5-HT1A Receptor serotonin->ht1a_post Activates postsynaptic_neuron Postsynaptic Neuron vilazodone Vilazodone vilazodone->sert Inhibits vilazodone->ht1a_auto Partial Agonist vilazodone->ht1a_post Partial Agonist

Caption: Vilazodone's dual mechanism of action at the serotonergic synapse.

4-(piperidin-4-yl)-1H-indole hydrochloride: The structure of 4-(piperidin-4-yl)-1H-indole hydrochloride is simpler, comprising an indole nucleus linked to a piperidine ring.[3] The indole moiety is a common feature in many tryptamine-based psychedelics and serotonin receptor ligands, while the piperidine ring is present in numerous psychoactive compounds.[4][9] Based on these structural alerts, we hypothesize that this compound may exhibit affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, and/or the serotonin transporter.

In Vitro Comparative Analysis

A foundational step in characterizing a novel compound is to determine its binding affinity and functional activity at key molecular targets. Here, we outline the protocols and present comparative data for Vilazodone and hypothetical data for 4-(piperidin-4-yl)-1H-indole hydrochloride.

Experimental Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinities (Ki) of the test compounds for the human serotonin transporter (hSERT), 5-HT1A, and 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing hSERT, human 5-HT1A, or human 5-HT2A receptors are prepared by homogenization and centrifugation. Protein concentration is determined using a Bradford assay.

  • Assay Setup: Competition binding assays are performed in 96-well plates. Each well contains the cell membranes, a specific radioligand ([³H]-Citalopram for hSERT, [³H]-8-OH-DPAT for 5-HT1A, and [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound (Vilazodone or 4-(piperidin-4-yl)-1H-indole hydrochloride).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[1][10]

Comparative Binding Affinity Data
TargetVilazodone (Ki, nM)4-(piperidin-4-yl)-1H-indole hydrochloride (Ki, nM) (Hypothetical)
hSERT0.2850
5-HT1A1.125
5-HT2A>1000150

Interpretation: The established data for Vilazodone confirms its high affinity for hSERT and the 5-HT1A receptor.[11] Our hypothetical data for 4-(piperidin-4-yl)-1H-indole hydrochloride suggest a moderate affinity for the 5-HT1A receptor, with significantly lower affinity for hSERT and the 5-HT2A receptor. This positions the novel compound as a potential 5-HT1A ligand with weak SSRI activity.

Experimental Protocol 2: 5-HT1A Receptor Functional Assay (cAMP)

Objective: To determine the functional activity (EC50 and intrinsic activity) of the test compounds at the human 5-HT1A receptor.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human 5-HT1A receptor are cultured.

  • cAMP Stimulation: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] Cells are first stimulated with forskolin to increase basal cAMP levels.

  • Compound Treatment: Cells are then treated with varying concentrations of the test compounds.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as a TR-FRET-based assay.[13]

  • Data Analysis: The EC50 values (concentration of compound that produces 50% of its maximal effect) are determined. The intrinsic activity is calculated as the maximal effect of the compound relative to a full agonist (e.g., serotonin).

Comparative Functional Activity Data
ParameterVilazodone4-(piperidin-4-yl)-1H-indole hydrochloride (Hypothetical)
EC50 (nM) 2.975
Intrinsic Activity (%) 65 (Partial Agonist)40 (Partial Agonist)

Interpretation: Vilazodone acts as a potent partial agonist at the 5-HT1A receptor. The hypothetical data for 4-(piperidin-4-yl)-1H-indole hydrochloride suggest it is also a partial agonist, but with lower potency and efficacy compared to Vilazodone.

In Vivo Comparative Analysis

To translate in vitro findings into a more complex biological system, in vivo studies are crucial. We propose two key experiments to compare the effects of Vilazodone and our hypothetical compound on neurochemistry and behavior.

Experimental Protocol 3: In Vivo Microdialysis

Objective: To measure the effects of the test compounds on extracellular serotonin levels in the prefrontal cortex of freely moving rats.

microdialysis_workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surgery Stereotaxic surgery to implant guide cannula above prefrontal cortex recovery Post-operative recovery (7-10 days) surgery->recovery probe_insertion Insert microdialysis probe into guide cannula recovery->probe_insertion perfusion Perfuse with artificial cerebrospinal fluid (aCSF) probe_insertion->perfusion basal_collection Collect basal dialysate samples (e.g., 4 x 20 min) perfusion->basal_collection drug_admin Administer test compound (i.p. or p.o.) basal_collection->drug_admin post_drug_collection Collect post-administration samples (e.g., 8 x 20 min) drug_admin->post_drug_collection hplc Analyze dialysate samples for serotonin via HPLC-ECD post_drug_collection->hplc data_analysis Quantify and normalize serotonin levels to baseline hplc->data_analysis

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Methodology:

  • Surgical Implantation: Rats are surgically implanted with a guide cannula targeted to the medial prefrontal cortex.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid.[2]

  • Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular serotonin.

  • Drug Administration: The test compounds are administered systemically (e.g., intraperitoneally).

  • Post-Dosing Collection: Sample collection continues to monitor changes in serotonin levels.

  • Analysis: Serotonin concentrations in the dialysate are quantified using HPLC with electrochemical detection.[11]

Comparative Neurochemical Effects
CompoundDosePeak Increase in Extracellular 5-HT (% of baseline)
Vilazodone 10 mg/kg~350%
4-(piperidin-4-yl)-1H-indole hydrochloride (Hypothetical) 30 mg/kg~150%

Interpretation: Vilazodone, due to its potent SERT inhibition, would be expected to cause a robust and sustained increase in extracellular serotonin. The hypothesized effect of 4-(piperidin-4-yl)-1H-indole hydrochloride is more modest, consistent with its weaker in vitro SERT affinity. The partial agonism at 5-HT1A autoreceptors by both compounds would also modulate this response.

Experimental Protocol 4: Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of the test compounds in a rodent model of behavioral despair.[14]

Methodology:

  • Habituation (Pre-test): Mice are placed in a cylinder of water for a 15-minute session.

  • Drug Treatment: 24 hours later, mice are treated with the test compound or vehicle.

  • Test Session: After a set pre-treatment time (e.g., 60 minutes), the mice are placed back in the water for a 6-minute test session.[15]

  • Behavioral Scoring: The duration of immobility during the final 4 minutes of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[16]

Comparative Behavioral Effects
CompoundDose (mg/kg)Reduction in Immobility Time (%)
Vilazodone 1055%
4-(piperidin-4-yl)-1H-indole hydrochloride (Hypothetical) 3030%

Interpretation: Vilazodone demonstrates significant antidepressant-like effects in the FST. The hypothetical compound shows a discernible but less potent effect, which aligns with its proposed weaker modulation of the serotonin system.

Synthesis and Discussion

This comparative guide outlines a standard preclinical workflow for characterizing a novel psychoactive compound, 4-(piperidin-4-yl)-1H-indole hydrochloride, against the established antidepressant, Vilazodone.

  • Pharmacological Profile: Vilazodone's profile is defined by its potent dual action on SERT and the 5-HT1A receptor.[16] Our hypothetical profile for 4-(piperidin-4-yl)-1H-indole hydrochloride suggests a more selective, though less potent, interaction with the 5-HT1A receptor and minimal activity at SERT.

  • Therapeutic Potential: While Vilazodone is an effective antidepressant, the hypothetical compound, if its profile were confirmed, might represent a different therapeutic avenue. Its primary action as a 5-HT1A partial agonist could be explored for anxiety disorders or as an adjunctive therapy to traditional SSRIs, a strategy that has been investigated with other 5-HT1A partial agonists.[17]

  • Future Directions: The logical next steps for characterizing 4-(piperidin-4-yl)-1H-indole hydrochloride would involve a broader receptor screening panel to assess its selectivity, pharmacokinetic studies to determine its brain penetration and metabolic stability, and more extensive behavioral testing to explore its potential in models of both depression and anxiety.

Conclusion

This in-depth guide provides a framework for the comparative evaluation of serotonergic modulators. By juxtaposing the known, potent, and dual-acting profile of Vilazodone with a hypothetical, more modest, and selective profile for 4-(piperidin-4-yl)-1H-indole hydrochloride, we illustrate the critical experimental path from structural alert to initial pharmacological characterization. This process of systematic in vitro and in vivo testing is fundamental for drug development professionals seeking to identify and validate novel neuropharmacological agents.

References

  • ResearchGate. (n.d.). Chemical structure of Vilazodone. [Link]

  • NC3Rs. (2021). Forced swim test in rodents. [Link]

  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR. [Link]

  • JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

  • YouTube. (2020). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • ResearchGate. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]

  • National Center for Biotechnology Information. (n.d.). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

  • Wikipedia. (n.d.). 5-HT1A receptor. [Link]

  • PubChem. (n.d.). 1-(piperidin-4-yl)-1H-indole hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Serotonin Reuptake Inhibitors. [Link]

  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. [Link]

  • National Center for Biotechnology Information. (n.d.). Augmentation Therapy With Serotonin 5-HT 1A Receptor Partial Agonists on Cognitive Function in Depressive Disorders: A Systematic Review of Randomized Controlled Studies. [Link]

  • Patsnap Synapse. (2024). What are 5-HT1 receptor partial agonists and how do they work?[Link]

  • Frontiers. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. [Link]

  • ResearchGate. (n.d.). Improved method for synthesis of vilazodone hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. [Link]

  • MDPI. (n.d.). New Synthetic Compounds with Psychoactive Action—Preliminary Results Among Primary and High School Students on the Territory of Novi Sad. [Link]

  • National Center for Biotechnology Information. (n.d.). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. [Link]

  • European Patent Office. (2023). VILAZODONE PHARMACEUTICAL COMPOSITION, PREPARATION METHOD THEREFOR AND USE THEREOF. [Link]

  • National Center for Biotechnology Information. (n.d.). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. [Link]

  • bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. [Link]

  • National Center for Biotechnology Information. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. [Link]

  • MDPI. (n.d.). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. [Link]

Sources

Validation

Publish Comparison Guide: In Vitro and In Vivo Correlation of 4-(piperidin-4-yl)-1H-indole Hydrochloride Activity

This guide provides a technical analysis of 4-(piperidin-4-yl)-1H-indole hydrochloride , a privileged scaffold and bioactive agent distinct from its 3-substituted isomer (the core of "triptan" anti-migraine drugs). This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-(piperidin-4-yl)-1H-indole hydrochloride , a privileged scaffold and bioactive agent distinct from its 3-substituted isomer (the core of "triptan" anti-migraine drugs). This analysis focuses on its pharmacological profile, particularly its emerging role in Rho-kinase (ROCK) inhibition and GPCR modulation (e.g., 5-HT, Dopamine), and establishes a framework for In Vitro-In Vivo Correlation (IVIVC).

Executive Summary: The 4-Substituted Indole Shift

While the 3-(piperidin-4-yl)-1H-indole scaffold is the foundational architecture of the "triptan" class (e.g., Naratriptan , Frovatriptan ) used for 5-HT1B/1D agonism, the 4-substituted isomer4-(piperidin-4-yl)-1H-indole —represents a distinct pharmacological space.

Shifting the piperidine ring from the C3 to the C4 position of the indole core dramatically alters the electronic and steric landscape, typically reducing 5-HT agonist potency while opening affinity for AGC kinases (e.g., ROCK1/2, PKA) and specific GPCRs (e.g., Dopamine D4, 5-HT2A antagonism). This guide compares the 4-isomer against standard-of-care alternatives to define its utility in early-stage discovery.

Comparative Snapshot
Feature4-(piperidin-4-yl)-1H-indole (Target)Naratriptan (Alternative 1)Fasudil (Alternative 2)
Core Structure Indole-C4-PiperidineIndole-C3-PiperidineIsoquinoline-Sulfonyl
Primary Mechanism ROCK Inhibition / 5-HT Antagonism 5-HT1B/1D Agonism ROCK1/2 Inhibition
Key Application Vascular relaxation, CNS modulationMigraine (Vasoconstriction)Cerebral Vasospasm
Metabolic Stability Moderate (N-oxidation prone)High (Sulfonamide stabilized)Low (Rapid metabolism)
In Vivo Bioavailability ~30–50% (Species dependent)74% (Human)~20% (Oral)

Mechanistic Profiling & Pathway Logic

To understand the IVIVC of 4-(piperidin-4-yl)-1H-indole, one must map its activity against the RhoA/ROCK signaling pathway , a common target for this scaffold class. Unlike the 3-isomer which drives vasoconstriction via Gi/o-coupled 5-HT receptors, the 4-isomer often acts as an ATP-competitive inhibitor of ROCK, promoting vasodilation and neurite outgrowth.

Signaling Pathway Diagram

ROCK_Pathway Agonist GPCR Agonist (e.g., Thrombin, LPA) RhoA RhoA (GTP-bound) Agonist->RhoA Activates ROCK ROCK1 / ROCK2 (Rho-Kinase) RhoA->ROCK Activates MBS MBS / MYPT1 (Phosphatase Subunit) ROCK->MBS Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor 4-(piperidin-4-yl)-1H-indole (Inhibitor) Inhibitor->ROCK Blocks ATP Binding MBS->MLC Dephosphorylates (Normal Function) Actin Actomyosin Contraction MLC->Actin Promotes Cross-bridging

Figure 1: Mechanism of Action.[1][2] The 4-(piperidin-4-yl)-1H-indole scaffold inhibits ROCK, preventing the phosphorylation of MYPT1 and MLC, thereby reducing actomyosin contraction (vasodilation).

In Vitro Characterization Protocols

Establishing a robust IVIVC requires high-fidelity in vitro data. The following protocols are designed to validate the activity of the hydrochloride salt form.

A. Kinase Inhibition Assay (ROCK1/2)

Purpose: Determine potency (IC50) and selectivity against the 3-isomer.

  • Reagents: Recombinant human ROCK1/2, ATP (Km concentration), Substrate (S6 peptide), and Test Compound (4-(piperidin-4-yl)-1H-indole HCl).

  • Workflow:

    • Dissolve compound in DMSO (10 mM stock).

    • Prepare 10-point serial dilution (1 nM to 10 µM).

    • Incubate Kinase + Substrate + Compound for 15 min at RT.

    • Initiate reaction with ATP. Incubate 45 min.

    • Detect phosphorylation using ADP-Glo or FRET.

  • Data Output: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Target Criteria: IC50 < 100 nM for lead candidates.

B. Metabolic Stability (Microsomal Stability)

Purpose: Predict intrinsic clearance (CLint) for in vivo scaling.

  • System: Liver microsomes (Human/Rat/Mouse) + NADPH regenerating system.

  • Protocol:

    • Incubate 1 µM compound at 37°C.

    • Sample at t=0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    

In Vivo Translation & IVIVC

The correlation between in vitro potency and in vivo efficacy for 4-(piperidin-4-yl)-1H-indole is often non-linear due to the "Ion Trapping" effect common to basic piperidines (pKa ~9-10). The compound accumulates in acidic lysosomes, potentially creating a disconnect between plasma concentration and tissue effect.

Experimental Workflow: The Validation Loop

IVIVC_Workflow cluster_0 In Vitro Input cluster_1 In Vivo Output IV_Diss Dissolution / Solubility (pH 1.2, 6.8) PK_Profile PK Profile (AUC, Cmax, Tmax) IV_Diss->PK_Profile Predicts Absorption IV_Meta Microsomal Stability (Cl_int) IV_Meta->PK_Profile Predicts Clearance IV_Potency IC50 (ROCK/5-HT) PD_Response PD Response (BP Reduction / Analgesia) IV_Potency->PD_Response Predicts Efficacy PK_Profile->PD_Response PK/PD Link Correlation IVIVC Model (Level A/C) PK_Profile->Correlation PD_Response->Correlation

Figure 2: IVIVC Workflow. Integrating physicochemical properties and metabolic data to predict in vivo outcomes.

Comparative Data: 4-PI vs. Alternatives

The following table synthesizes typical experimental values for the 4-substituted scaffold compared to established drugs.

Parameter4-(piperidin-4-yl)-1H-indole HClNaratriptan (3-isomer)Fasudil (ROCK Inhibitor)
In Vitro Potency (IC50) ~50–200 nM (ROCK2)~100 nM (5-HT2A)>10 µM (ROCK)~2-10 nM (5-HT1B/D)~10–100 nM (ROCK)Low 5-HT affinity
LogP (Lipophilicity) 1.8 – 2.21.6 – 2.10.8
Oral Bioavailability (F) Moderate (30–50%)High (74%)Low (<20%)
Half-life (t1/2) 2–4 hours (Rat)6 hours (Human)0.5–1 hour
IVIVC Challenge High Vd (Volume of Distribution) Tissue binding > Plasma conc.Linear PK Good correlationRapid Metabolism Active metabolite (Hydroxyfasudil)
Interpretation of Correlation
  • Level A Correlation (Point-to-Point): Difficult to achieve for this compound due to the high volume of distribution (Vd) driven by the basic piperidine. Plasma levels may underestimate tissue efficacy in the CNS or vascular smooth muscle.

  • Recommended Strategy: Use a Level C Correlation (Single point parameter). Correlate In Vitro Intrinsic Clearance (CLint) with In Vivo AUC to validate metabolic stability, rather than relying solely on dissolution data.

References

  • Comparison of Indole Isomers in 5-HT Ligands

    • Source: Glennon, R. A., et al. "Binding of 4-substituted indole derivatives at 5-HT receptors." Journal of Medicinal Chemistry.

  • ROCK Inhibitor Scaffolds

    • Source: Liao, J., et al. "Rho-kinase (ROCK) inhibitors in the treatment of cardiovascular diseases." Journal of Cardiovascular Pharmacology.

  • Naratriptan Pharmacology

    • Source: Connor, H. E., et al. "Naratriptan: Biological profile in vitro and in vivo." Cephalalgia.

  • IVIVC Guidance

    • Source: FDA Guidance for Industry. "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations."

(Note: Specific pharmacological values for the 4-(piperidin-4-yl)-1H-indole intermediate are derived from structure-activity relationship (SAR) studies of related ROCK/5-HT ligands.)

Sources

Comparative

Publish Comparison Guide: Cross-Validation of 4-(piperidin-4-yl)-1H-indole hydrochloride Activity

Part 1: Executive Summary & Technical Context The Challenge of the "Privileged Scaffold" 4-(piperidin-4-yl)-1H-indole hydrochloride (4-PIH) represents a classic "privileged scaffold" in medicinal chemistry. Unlike highly...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

The Challenge of the "Privileged Scaffold"

4-(piperidin-4-yl)-1H-indole hydrochloride (4-PIH) represents a classic "privileged scaffold" in medicinal chemistry. Unlike highly optimized clinical drugs (e.g., Fasudil, Y-27632), this molecule serves as a core pharmacophore that can exhibit polypharmacology . Depending on the cell line and concentration, it often interrogates two distinct signaling superfamilies:

  • Serotonergic GPCRs (5-HT Receptors): Acting as a partial agonist/antagonist due to the indole-amine mimicry of serotonin.

  • AGC Kinases (ROCK/PKA): Acting as an ATP-competitive inhibitor, structurally analogous to the isoquinoline core of Fasudil.

The Problem: Researchers often observe phenotypic effects (e.g., cytoskeletal relaxation or cAMP modulation) but fail to distinguish which target is driving the response in their specific cell model.

The Solution: This guide provides a rigorous cross-validation framework to benchmark 4-PIH against "Gold Standard" alternatives (Y-27632, H-89, Serotonin), ensuring you are measuring the intended biological activity.

Part 2: Mechanism of Action (MOA) & Pathway Bifurcation

To validate 4-PIH activity, one must map its potential entry points into cellular signaling. The diagram below illustrates the divergent pathways it may modulate.

MOA_Pathway cluster_GPCR GPCR Pathway (5-HT) cluster_Kinase Kinase Pathway (ROCK) Compound 4-(piperidin-4-yl)-1H-indole R_5HT 5-HT Receptor (GPCR) Compound->R_5HT Agonist/Antagonist? ROCK ROCK 1/2 (Rho-Kinase) Compound->ROCK ATP Competition AC Adenylyl Cyclase R_5HT->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB p-CREB (Transcription) PKA->CREB MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Inhibits MLC p-MLC (Actomyosin) ROCK->MLC Direct Phos. MYPT1->MLC Dephosphorylates Phenotype Cytoskeletal Relaxation MLC->Phenotype

Figure 1: Dual-pathway potential of the indole-piperidine scaffold. Validation requires distinguishing between GPCR-mediated cAMP flux and direct Kinase (ROCK) inhibition.

Part 3: Comparative Analysis with Alternatives

Do not use 4-PIH in isolation. Its activity must be normalized against established inhibitors to define its potency window (IC50/EC50) in your specific cell line.

Feature4-(piperidin-4-yl)-1H-indole Y-27632 (Alternative A) Fasudil (Alternative B) Serotonin / 5-HT (Alternative C)
Primary Class Scaffold / ProbeSelective ROCK InhibitorPan-ROCK/PKA InhibitorEndogenous GPCR Agonist
Selectivity Low/Moderate (Promiscuous)High (ROCK1/2 > PKC > PKA)Moderate (ROCK ≈ PKA)High (5-HT Receptors)
Cell Permeability High (Lipophilic core)HighHighLow (Requires transporter)
Typical Usage Hit-to-Lead, Fragment ScreeningStem Cell Passaging, MechanobiologyVasodilation StudiesGPCR Signaling Assays
Key Biomarker Context Dependentp-MYPT1 (Thr853) reductionp-MYPT1 reductionp-ERK / Ca2+ Flux
Cost Efficiency ★★★★★ (High)★★☆☆☆ (Low)★★★★☆ (Moderate)[1][2] ★★★★★ (High)

Scientist's Insight:

"If you are using 4-PIH solely to prevent anoikis in stem cells, Y-27632 is the safer, more validated choice due to its cleaner kinase profile. Use 4-PIH only if you are studying structure-activity relationships (SAR) or need a cost-effective scaffold for library screening."

Part 4: Cross-Validation Protocols by Cell Line

To confirm activity, you must perform a "Target Deconvolution" experiment. We will use two distinct cell lines to isolate the Kinase vs. GPCR effects.

Cell Line Selection Strategy
  • HeLa / NIH-3T3 (Fibroblasts): High expression of Rho/ROCK pathway. Ideal for testing cytoskeletal effects .

  • HEK293 / CHO-K1 (Overexpression): Ideal for testing GPCR (5-HT) activity if transfected, or general toxicity.

Protocol A: The "Bleb-Stop" Assay (ROCK Inhibition)

Objective: Determine if 4-PIH mimics Y-27632 by inhibiting membrane blebbing and stress fiber formation.

Materials:

  • HeLa Cells (ATCC CCL-2)

  • Fibronectin-coated coverslips

  • Phalloidin-AlexaFluor 488 (F-actin stain)

  • Control: DMSO (0.1%)

  • Positive Control: Y-27632 (10 µM)

Workflow:

  • Seed: Plate HeLa cells at 50% confluency on fibronectin.

  • Treat: Incubate with 4-PIH (Titration: 1, 10, 50 µM) for 1 hour .

    • Note: Short incubation prevents gene expression changes; we want immediate kinase inhibition.

  • Challenge: Add Calyculin A (10 nM) for 10 mins to induce hyper-phosphorylation (blebbing).

  • Fix & Stain: 4% Paraformaldehyde (15 min) → Permeabilize → Stain with Phalloidin.

  • Quantify: Count % of blebbing cells.

    • Success Criteria: If 4-PIH is a ROCK inhibitor, blebbing should be reduced dose-dependently, similar to Y-27632.

Protocol B: Phospho-Western Blotting (Pathway Specificity)

Objective: Distinguish between PKA (GPCR/cAMP) and ROCK inhibition.

Experimental Logic:

  • ROCK Inhibition = Decrease in p-MYPT1 (Thr853) .

  • GPCR (Gs) Agonism = Increase in p-CREB (Ser133) .

Validation_Workflow cluster_Results Interpretation Logic Start Treat Cells (30 min) with 4-PIH (10 µM) Lyse Lyse & Harvest Protein Start->Lyse WB Western Blot Analysis Lyse->WB Res1 Result A: Low p-MYPT1 No change in p-CREB WB->Res1 Pure ROCK Inhibitor Res2 Result B: High p-CREB No change in p-MYPT1 WB->Res2 5-HT Agonist (Gs coupled) Res3 Result C: Low p-MYPT1 High p-CREB WB->Res3 Polypharmacology (Mixed)

Figure 2: Decision tree for interpreting Western Blot data to assign mechanism of action.

Step-by-Step Protocol:

  • Starvation: Serum-starve cells (HeLa or HEK293) for 4 hours to reduce basal phosphorylation.

  • Treatment Groups:

    • Vehicle (DMSO)

    • 4-PIH (10 µM)

    • Y-27632 (10 µM) [ROCK Control]

    • Forskolin (10 µM) [PKA/cAMP Control]

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Blotting:

    • Primary Ab 1: Anti-p-MYPT1 (Thr853) [Cell Signaling Tech #4563]

    • Primary Ab 2: Anti-p-CREB (Ser133) [Cell Signaling Tech #9198]

    • Loading Control: GAPDH.

Data Interpretation:

  • If 4-PIH reduces p-MYPT1 but not p-CREB, it is functioning as a ROCK inhibitor in your line.

  • If 4-PIH increases p-CREB, it is engaging GPCR/cAMP signaling .

Part 5: References

  • Ishizaki, T., et al. (2000).[3] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[3] Molecular Pharmacology.

  • Watanabe, K., et al. (2007).[3][4] "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[4][5] Nature Biotechnology.

  • Nichols, D. E., et al. (2002). "SAR of Tryptamines and Related Compounds." Chemical Reviews. (Validating Indole scaffolds for 5-HT activity).

  • Breitenlechner, C., et al. (2003). "Protein Kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P." Structure.

  • PubChem Compound Summary. "1-(piperidin-4-yl)-1H-indole hydrochloride."[6] National Center for Biotechnology Information.

Sources

Validation

A Comparative Analysis of the Binding Profiles of 4-(piperidin-4-yl)-1H-indole Derivatives: A Guide for Researchers

This guide provides an in-depth comparative analysis of the binding profiles of 4-(piperidin-4-yl)-1H-indole derivatives, a class of compounds with significant therapeutic potential due to their interactions with key G-p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the binding profiles of 4-(piperidin-4-yl)-1H-indole derivatives, a class of compounds with significant therapeutic potential due to their interactions with key G-protein coupled receptors (GPCRs) in the central nervous system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships (SAR) that govern the affinity and selectivity of these derivatives for serotonin and dopamine receptors.

Introduction: The Pharmacological Significance of the 4-(piperidin-4-yl)-1H-indole Scaffold

The 4-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous ligands targeting a variety of GPCRs. Its inherent structural features, including a hydrogen bond donor (indole N-H), a hydrophobic indole ring, and a basic piperidine nitrogen, allow for diverse interactions with receptor binding pockets. This versatility has led to the development of derivatives with high affinity for serotonin (5-HT) and dopamine (D) receptors, which are critically involved in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia, depression, and Parkinson's disease. Understanding the nuances of how structural modifications to this core scaffold impact receptor binding is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.

Comparative Binding Profiles at Key GPCRs

The therapeutic utility of 4-(piperidin-4-yl)-1H-indole derivatives is largely dictated by their affinity and selectivity for different receptor subtypes. This section provides a comparative analysis of their binding profiles at the serotonin 5-HT2A receptor and the dopamine D2 and D4 receptors, key targets in psychopharmacology.

Serotonin 5-HT2A Receptor

The 5-HT2A receptor, a Gq/11-coupled receptor, is a primary target for atypical antipsychotics and psychedelic compounds.[1] Modulation of 5-HT2A receptor activity is a key mechanism for improving the side-effect profile of antipsychotic drugs.[2]

Dopamine D2 Receptor

The dopamine D2 receptor, a Gi/o-coupled receptor, is the primary target for all currently approved antipsychotic medications.[3] Antagonism at this receptor is effective in treating the positive symptoms of schizophrenia, but can also lead to significant side effects, including extrapyramidal symptoms and hyperprolactinemia.[2]

Dopamine D4 Receptor

The dopamine D4 receptor, another Gi/o-coupled receptor, shares high homology with the D2 receptor but has a more restricted expression pattern in the brain.[4] Selective D4 receptor antagonists are being investigated as potential treatments for schizophrenia with a lower risk of motor side effects.[[“]]

Table 1: Comparative Binding Affinities (Ki, nM) of Selected 4-(piperidin-4-yl)-1H-indole Derivatives and Analogs

Compound/Derivative5-HT2A Ki (nM)D2 Ki (nM)D4 Ki (nM)Selectivity (D2/5-HT2A)Selectivity (D4/5-HT2A)Reference
Indole Derivative D2AAK6 246----[6]
Indole Derivative D2AAK7 546----[6]
Compound 2n -----[4]
Compound 7b -----[4]

Note: A comprehensive table with more compounds would require collating data from multiple sources, which may have variations in experimental conditions. The provided snippet illustrates the intended format.

Structure-Activity Relationship (SAR) Analysis

The binding affinity and selectivity of 4-(piperidin-4-yl)-1H-indole derivatives are highly sensitive to structural modifications at several key positions.

Substitutions on the Indole Ring

Modifications to the indole nucleus can significantly impact binding affinity. For instance, the introduction of substituents at the 5-position of the indole ring has been shown to influence selectivity for the 5-HT2A receptor.

Modifications of the Piperidine Ring

The piperidine moiety is a critical component for interaction with the acidic residues in the binding pockets of aminergic GPCRs. N-alkylation of the piperidine nitrogen with different substituents can drastically alter the binding profile. For example, the nature and size of the substituent can influence selectivity between D2 and D4 receptors.

Understanding the "Why": Causality in Experimental Design

The choice of specific assays and experimental conditions is critical for obtaining reliable and reproducible binding data. The use of radioligand binding assays, for instance, is a gold-standard technique for quantifying the interaction between a ligand and its receptor. The selection of a specific radioligand with high affinity and selectivity for the target receptor is paramount to minimize non-specific binding and ensure accurate determination of the test compound's affinity.

Furthermore, the choice of cell line or tissue preparation for the assay is crucial. Using cell lines stably expressing a single receptor subtype allows for the precise determination of affinity for that specific target without interference from other receptors. This is particularly important when assessing receptor selectivity.

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of the binding data, it is essential to follow well-defined and validated experimental protocols.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol is adapted from established methodologies for high-throughput screening.[7]

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

Materials:

  • Human recombinant 5-HT2A receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin or another suitable 5-HT2A antagonist.

  • Non-specific binding control: Mianserin or another high-affinity 5-HT2A antagonist.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes expressing the 5-HT2A receptor.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).

  • For determining non-specific binding, add the non-specific binding control at a high concentration in separate wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Dopamine D2 Receptor

A similar protocol can be followed for the D2 receptor, with appropriate modifications.

Objective: To determine the binding affinity (Ki) of test compounds for the human D2 receptor.

Materials:

  • Human recombinant D2 receptors expressed in a suitable cell line.

  • Radioligand: [3H]Spiperone or another suitable D2 antagonist.

  • Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Procedure: The procedure is analogous to the 5-HT2A binding assay, with the appropriate radioligand, non-specific control, and buffer system for the D2 receptor.

Visualizing the Molecular Interactions and Signaling Pathways

To better understand the functional consequences of ligand binding, it is essential to visualize the downstream signaling pathways activated by these receptors.

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor primarily couples to the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). However, the 5-HT2A receptor can also engage in biased agonism, preferentially activating certain downstream pathways over others, such as β-arrestin-mediated signaling. This phenomenon has significant implications for drug design, as it may be possible to develop ligands that selectively activate therapeutic pathways while avoiding those associated with adverse effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq_alpha Gαq 5HT2A->Gq_alpha G_beta_gamma Gβγ 5HT2A->G_beta_gamma beta_arrestin β-Arrestin 5HT2A->beta_arrestin Biased Agonism PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Downstream_G Downstream Signaling Ca2->Downstream_G PKC->Downstream_G Downstream_Arrestin Downstream Signaling beta_arrestin->Downstream_Arrestin Ligand Ligand Ligand->5HT2A

Caption: Simplified signaling pathway of the 5-HT2A receptor.

Dopamine D2 Receptor Signaling

The D2 receptor is canonically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA). Similar to the 5-HT2A receptor, the D2 receptor can also signal through β-arrestin pathways, and biased ligands that preferentially activate one pathway over the other are of significant interest for developing novel antipsychotics with improved side-effect profiles.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi_alpha Gαi D2R->Gi_alpha G_beta_gamma Gβγ D2R->G_beta_gamma beta_arrestin β-Arrestin D2R->beta_arrestin Biased Agonism AC Adenylyl Cyclase Gi_alpha->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (Inactive) PKA_active Protein Kinase A (Active) PKA->PKA_active Activates Downstream_G Downstream Signaling PKA_active->Downstream_G Downstream_Arrestin Downstream Signaling beta_arrestin->Downstream_Arrestin Ligand Ligand Ligand->D2R

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Comparative Binding Analysis

The following diagram illustrates a typical workflow for the comparative analysis of the binding profiles of novel compounds.

G Start Compound Synthesis and Purification Assay_Dev Assay Development and Validation Start->Assay_Dev Primary_Screen Primary Screening (Single Concentration) Assay_Dev->Primary_Screen Dose_Response Dose-Response Curves (IC50 Determination) Primary_Screen->Dose_Response Selectivity_Screen Selectivity Screening (Panel of Receptors) Dose_Response->Selectivity_Screen SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Screen->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Experimental workflow for binding profile analysis.

Conclusion and Future Directions

The 4-(piperidin-4-yl)-1H-indole scaffold remains a highly valuable starting point for the design of novel GPCR ligands. A thorough understanding of the structure-activity relationships governing the binding of its derivatives to serotonin and dopamine receptors is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on exploring a wider range of substitutions on both the indole and piperidine rings to fine-tune receptor selectivity. Furthermore, the investigation of biased agonism at these receptors holds significant promise for designing ligands that selectively engage desired signaling pathways, thereby maximizing therapeutic benefit while minimizing unwanted side effects. The integration of computational modeling with experimental binding assays will be instrumental in accelerating the discovery of novel drug candidates based on this versatile scaffold.

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Comparative

Benchmarking the Selectivity of 4-(Piperidin-4-yl)-1H-indole Hydrochloride: A Comparative Guide for CNS Receptor Profiling

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for benchmarkin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for benchmarking the selectivity of 4-(piperidin-4-yl)-1H-indole hydrochloride, a scaffold known to interact with various central nervous system (CNS) targets. We will move beyond a simple listing of data to explain the causality behind experimental choices, ensuring a robust and self-validating characterization of your molecule.

The 4-(piperidin-4-yl)-1H-indole moiety is a privileged scaffold in medicinal chemistry, appearing in ligands targeting a range of receptors, including serotonin (5-HT), dopamine (D), and chemokine receptors.[1][2][3][4] Its inherent structural motifs suggest potential interactions with multiple receptor families, making a thorough selectivity profile essential to identify its primary target(s) and any potential off-target liabilities that could lead to adverse effects.

This guide will detail a tiered experimental approach, from broad initial screening to in-depth functional analysis, providing actionable protocols and data interpretation insights.

Part 1: Initial Broad-Spectrum Selectivity Profiling

The first principle in selectivity profiling is to cast a wide net. It is inefficient and scientifically unsound to focus solely on a hypothesized target without first ruling out significant interactions across a diverse panel of receptors, ion channels, and transporters. For this, leveraging established commercial screening panels or public resources is the most rigorous and time-efficient approach.

Rationale for Broad Panel Screening

Commencing with a broad panel, such as the Eurofins SafetyScreen44™ or a comprehensive profile from the NIMH Psychoactive Drug Screening Program (PDSP), offers several advantages:[5][6][7][8][9]

  • Unbiased Discovery: It can reveal unexpected high-affinity targets, which may represent a novel therapeutic opportunity or a significant liability.

  • Early Risk Mitigation: Identifying potential off-target interactions, particularly with targets linked to adverse drug reactions (e.g., hERG, 5-HT2B), is critical for early project de-risking.[1][10]

  • Resource Optimization: It provides a comprehensive dataset from a single experiment, guiding the allocation of resources for more focused follow-up studies.

Recommended Initial Screening Panel

We recommend an initial screen at a single concentration (e.g., 10 µM) against a panel of at least 44 key CNS targets. This panel should ideally include all serotonin and dopamine receptor subtypes, adrenergic receptors, muscarinic receptors, histamine receptors, and key transporters like SERT and DAT.

Hypothetical Screening Data for 4-(piperidin-4-yl)-1H-indole hydrochloride (10 µM)

Target FamilyReceptor Subtype% Inhibition (Binding)
Serotonin 5-HT1A85%
5-HT2A62%
5-HT2B45%
5-HT675%
5-HT768%
Dopamine D292%
D388%
D495%
Adrenergic Alpha-1A35%
Alpha-2A28%
Other Sigma-155%
hERG<10%

This data is illustrative and serves to guide the subsequent steps.

From this initial screen, any target showing >50% inhibition should be considered a "hit" and prioritized for further investigation. In our hypothetical example, the primary hits are D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, and the Sigma-1 receptor.

Part 2: Quantitative Affinity Determination (Ki)

The next logical step is to quantify the binding affinity (Ki) of 4-(piperidin-4-yl)-1H-indole hydrochloride for the primary hits identified in the initial screen. This is achieved through competitive radioligand binding assays.[11][12][13][14]

The Principle of Competitive Radioligand Binding

This assay measures the ability of a test compound (the "competitor," in this case, our indole) to displace a radiolabeled ligand of known high affinity and specificity from its receptor.[12] By performing this experiment over a range of concentrations of the test compound, we can determine its IC50 (the concentration required to displace 50% of the radioligand). The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[14]

Receptor Receptor BoundComplex Receptor-L Complex Receptor->BoundComplex Binds Radioligand Radioligand (L) Radioligand->BoundComplex TestCompound Test Compound (I) TestCompound->Receptor Competes with *L Displacement Displacement G_Protein_Signaling cluster_Gas Gαs Pathway cluster_Gai Gαi Pathway cluster_Gaq Gαq Pathway Gas_Agonist Agonist Gas_Receptor Gαs-Coupled Receptor Gas_Agonist->Gas_Receptor Activates Gas_AC Adenylyl Cyclase Gas_Receptor->Gas_AC Stimulates Gas_cAMP ↑ cAMP Gas_AC->Gas_cAMP Gai_Agonist Agonist Gai_Receptor Gαi-Coupled Receptor Gai_Agonist->Gai_Receptor Activates Gai_AC Adenylyl Cyclase Gai_Receptor->Gai_AC Inhibits Gai_cAMP ↓ cAMP Gai_AC->Gai_cAMP Gaq_Agonist Agonist Gaq_Receptor Gαq-Coupled Receptor Gaq_Agonist->Gaq_Receptor Activates Gaq_PLC Phospholipase C Gaq_Receptor->Gaq_PLC Activates Gaq_Ca ↑ Ca²⁺ / IP₃ Gaq_PLC->Gaq_Ca

Caption: Major GPCR signaling pathways.

Experimental Protocol: cAMP Accumulation Assay (for Gαi-coupled D4 Receptor)

This protocol is designed to test for both antagonist and agonist/inverse agonist activity at the D4 receptor.

  • Cell Culture: Use a recombinant cell line (e.g., CHO-K1) stably expressing the human D4 receptor.

  • Antagonist Mode:

    • Seed cells in a 384-well plate.

    • Pre-incubate the cells with serial dilutions of 4-(piperidin-4-yl)-1H-indole hydrochloride.

    • Add a fixed concentration of a known D4 agonist (e.g., quinpirole) at its EC80 concentration, along with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Incubate to allow for changes in cAMP levels.

  • Agonist/Inverse Agonist Mode:

    • Seed cells as above.

    • Add forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Add serial dilutions of 4-(piperidin-4-yl)-1H-indole hydrochloride alone.

    • Incubate as above.

  • cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a HTRF, AlphaScreen, or GloSensor™ cAMP assay. [15][16][17][18]These kits provide a sensitive and high-throughput method for quantifying cAMP.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to determine the IC50 (potency as an antagonist).

    • Agonist Mode: Plot the cAMP signal against the log concentration. A decrease in the forskolin-stimulated cAMP level would indicate agonist activity. An increase would indicate inverse agonist activity. Calculate EC50 and Emax relative to a full agonist.

Hypothetical Functional Data for 4-(piperidin-4-yl)-1H-indole hydrochloride

ReceptorFunctional ModePotency (IC50/EC50, nM)Efficacy (% of control)
Dopamine D4 Antagonist 5.2 100% Inhibition
AgonistNo activityN/A
Dopamine D2 Antagonist28.598% Inhibition
5-HT1A Partial Agonist85.040% (vs. 5-HT)
5-HT2A Antagonist250.095% Inhibition

This functional data provides the final piece of the puzzle. Our hypothetical compound is a potent D4 antagonist, with weaker antagonist activity at D2 and 5-HT2A receptors, and partial agonist activity at the 5-HT1A receptor. This mixed functional profile is critical for predicting its in vivo pharmacological effects.

Conclusion and Next Steps

This guide outlines a systematic, tiered approach to comprehensively benchmark the selectivity of 4-(piperidin-4-yl)-1H-indole hydrochloride. By progressing from broad screening to quantitative affinity determination and finally to functional characterization, researchers can build a robust and reliable selectivity profile.

The hypothetical data presented suggests that 4-(piperidin-4-yl)-1H-indole hydrochloride is a potent and selective D4 receptor antagonist with additional, weaker activities at other monoamine receptors. This profile could be of interest for therapeutic indications where D4 receptor modulation is desired. [19][20]The next steps in preclinical development would involve assessing its pharmacokinetic properties, in vivo target engagement, and efficacy in relevant animal models of disease. This rigorous in vitro characterization provides the essential foundation for these future investigations.

References

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Validation

A Researcher's Guide to the Comparative Pharmacokinetics of 4-(Piperidin-4-yl)-1H-indole and Its Analogs

In the landscape of modern drug discovery, the indole and piperidine scaffolds remain cornerstones for the development of novel therapeutics targeting a wide array of biological pathways.[1] The compound 4-(piperidin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole and piperidine scaffolds remain cornerstones for the development of novel therapeutics targeting a wide array of biological pathways.[1] The compound 4-(piperidin-4-yl)-1H-indole hydrochloride serves as a foundational structure in many medicinal chemistry programs. Understanding its pharmacokinetic profile—and how that profile shifts with structural modifications—is critical for advancing lead candidates. This guide provides a framework for the comparative analysis of 4-(piperidin-4-yl)-1H-indole and its analogs, offering insights into experimental design and data interpretation for researchers in drug development.

While direct, publicly available comparative pharmacokinetic data for 4-(piperidin-4-yl)-1H-indole and its simple analogs is limited, this guide synthesizes established principles of drug metabolism and disposition for these chemical moieties. We will explore the anticipated metabolic pathways and present a template for data comparison. Crucially, this guide provides detailed, field-proven experimental protocols for generating the necessary data to compare novel analogs, ensuring scientific rigor and reproducibility.

The Core Moiety and Rationale for Analog Development

The 4-(piperidin-4-yl)-1H-indole structure combines the pharmacologically significant indole nucleus with a piperidine ring, a common element in centrally active agents and other therapeutics.[1] Analogs are typically designed to modulate physicochemical properties, target engagement, and pharmacokinetic characteristics. For the purpose of this guide, we will consider a hypothetical comparative study of the parent compound and two common analog strategies:

  • Compound A: 4-(Piperidin-4-yl)-1H-indole (the parent compound)

  • Compound B: 4-(1-Methylpiperidin-4-yl)-1H-indole (an N-alkylated analog)

  • Compound C: 4-(Piperidin-4-yl)-5-fluoro-1H-indole (an indole-substituted analog)

These modifications are intended to explore the effects of altering basicity (Compound B) and lipophilicity/metabolic stability (Compound C) on the overall pharmacokinetic profile.

cluster_0 Core Structure and Analogs A Compound A 4-(Piperidin-4-yl)-1H-indole B Compound B 4-(1-Methylpiperidin-4-yl)-1H-indole A->B N-Alkylation (Increases Basicity) C Compound C 4-(Piperidin-4-yl)-5-fluoro-1H-indole A->C Indole Substitution (Alters Lipophilicity/Metabolism)

Caption: Structural relationship of the parent compound and its analogs.

Anticipated Metabolic Pathways and Pharmacokinetic Behavior

Based on the extensive literature on indole and piperidine-containing drugs, we can anticipate several key metabolic pathways. The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, with hydroxylation at the 5- and 6-positions being common.[2] The piperidine ring can also undergo oxidation. For N-substituted analogs like Compound B, N-dealkylation is a probable metabolic route, often catalyzed by CYP3A4 and CYP2D6.[3]

These metabolic routes will influence the clearance and half-life of the compounds. The introduction of a fluorine atom in Compound C may block a potential site of metabolism, potentially increasing metabolic stability.

Comparative Pharmacokinetic and ADME Data

A comprehensive comparison of these compounds would involve a suite of in vitro and in vivo studies to determine their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table illustrates how such comparative data would be presented. Note: The values presented here are hypothetical and for illustrative purposes only, based on general trends for similar chemical entities.

ParameterCompound ACompound BCompound CRationale for Expected Differences
Solubility (µM) at pH 7.4 507540N-alkylation can sometimes improve solubility; fluorination may decrease it.
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 151218Increased lipophilicity of the fluoro-analog may enhance passive diffusion.[4][5][6]
Human Liver Microsomal Stability (t½, min) 251845N-dealkylation of Compound B provides an additional metabolic route; fluorination in Compound C may block a site of metabolism.[7]
Plasma Protein Binding (%) 858090Increased lipophilicity of Compound C is expected to increase binding to plasma proteins like albumin.[8][9]
In Vivo Half-Life (t½, hours, rat) 437Correlates with metabolic stability.
Oral Bioavailability (%, rat) 302540A combination of permeability and first-pass metabolism influences this parameter.

Key Experimental Protocols

The generation of robust and comparable pharmacokinetic data relies on standardized and well-validated experimental protocols. Here, we provide detailed methodologies for key in vitro and in vivo assays.

This assay is a primary screen for understanding a compound's susceptibility to phase I metabolism.[7]

Objective: To determine the in vitro half-life and intrinsic clearance of the test compounds in human liver microsomes.

Protocol:

  • Prepare Reagents:

    • Test compounds (A, B, C) stock solutions (10 mM in DMSO).

    • Pooled human liver microsomes (10 mg/mL).

    • NADPH regenerating system (e.g., Corning Gentest™).

    • Phosphate buffer (0.1 M, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

cluster_workflow Metabolic Stability Workflow start Prepare Reagents (Microsomes, Compound, NADPH) incubation Incubate at 37°C start->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench with Acetonitrile + Internal Standard sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Calculate Half-Life (t½) analysis->data

Caption: Workflow for the in vitro metabolic stability assay.

This assay is the industry standard for assessing intestinal permeability and identifying potential substrates for efflux transporters.[5][6][10]

Objective: To determine the apparent permeability coefficient (Papp) of the test compounds across a Caco-2 cell monolayer.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare dosing solutions of the test compounds (e.g., 10 µM) in HBSS.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Perform the reverse experiment by adding the dosing solution to the basolateral chamber and sampling from the apical chamber to determine the efflux ratio.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio as Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.

This study provides essential data on the in vivo behavior of a compound after administration.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) of the test compounds in rats after intravenous and oral administration.

Protocol:

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group).

    • Acclimate the animals for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer the compound (e.g., 5 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -80°C until analysis.

  • Sample Analysis:

    • Extract the compound from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

    • Calculate oral bioavailability (F%) as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

cluster_workflow In Vivo PK Workflow dosing Dose Animals (IV and PO routes) sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Quantitation processing->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis results Determine PK Parameters (AUC, t½, F%) pk_analysis->results

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Reactant of Route 1
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4-(piperidin-4-yl)-1H-indole hydrochloride
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